molecular formula C15H15NO B1331070 (3-Aminophenyl)(3,4-dimethylphenyl)methanone CAS No. 62261-58-9

(3-Aminophenyl)(3,4-dimethylphenyl)methanone

Cat. No.: B1331070
CAS No.: 62261-58-9
M. Wt: 225.28 g/mol
InChI Key: OLVMPYGFMSAMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminophenyl)(3,4-dimethylphenyl)methanone (CAS 62261-58-9) is a high-purity ketone compound supplied for advanced chemical and pharmacological research. With a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol , this compound serves as a versatile chemical intermediate. Its structure, featuring an aminophenyl group and a dimethylphenyl group linked by a ketone bridge, is of significant interest in medicinal chemistry, particularly in the exploration of chalcone derivatives and related scaffolds . Chalcones and their derivatives are widely studied for their versatile pharmacological activities, including potential antiviral, antibacterial, and antitumor effects . These compounds have demonstrated mechanisms of action involving the selective targeting of viral enzymes and bacterial proteins, such as DNA gyrase B and efflux pumps . Researchers value this compound for developing novel therapeutic agents, especially against multidrug-resistant bacteria and pathogenic viruses . The product is typically available from multiple international chemical manufacturers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(3-aminophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVMPYGFMSAMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350616
Record name (3-aminophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62261-58-9
Record name (3-aminophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Aminophenyl)(3,4-dimethylphenyl)methanone for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Aminophenyl)(3,4-dimethylphenyl)methanone, a versatile intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of the Aminobenzophenone Scaffold

The benzophenone framework is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1]. The introduction of an amino group to this structure, creating aminobenzophenones, further enhances its utility as a versatile building block for a diverse range of heterocyclic compounds and pharmacologically active agents[2][3][4]. These compounds are particularly crucial as intermediates in the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant effects[3][5]. This compound, with its specific substitution pattern, represents a key starting material for the development of novel therapeutics, offering a unique combination of structural features for further chemical modification.

Chemical and Physical Properties

This compound is a solid at room temperature and possesses the fundamental characteristics of an aromatic ketone and a primary arylamine[6][7]. A summary of its key identifiers and physical properties is presented in Table 1.

PropertyValueSource
IUPAC Name (3-aminophenyl)-(3,4-dimethylphenyl)methanone[8]
CAS Number 62261-58-9[7][8]
Molecular Formula C₁₅H₁₅NO[7][8]
Molecular Weight 225.29 g/mol [7][8]
Physical Form Solid[6]
Storage Temperature Room Temperature[6]

Solubility Profile: Aromatic ketones are generally insoluble in water but soluble in a range of organic solvents[9][10]. Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO). The presence of the polar amino group may impart slight solubility in polar protic solvents like methanol and ethanol, particularly with heating.

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved through a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds[11]. However, the presence of a free amino group on one of the aromatic rings presents a challenge, as the Lewis acid catalyst required for the reaction can complex with the basic amine, deactivating the ring towards electrophilic substitution. Therefore, a protection-acylation-deprotection strategy is the most viable approach.

Synthetic Strategy Overview

The proposed synthetic pathway involves three key steps:

  • Protection of the Amino Group: The amino group of a suitable aniline precursor is protected, typically as an acetanilide, to prevent interference with the Friedel-Crafts reaction.

  • Friedel-Crafts Acylation: The protected aniline undergoes Friedel-Crafts acylation with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Deprotection of the Amino Group: The protecting group is removed to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection A 3-Aminoacetanilide C N-(3-acetylphenyl)acetamide A->C Acetylation B Acetic Anhydride / Pyridine B->C D N-(3-acetylphenyl)acetamide F N-(3-(3,4-dimethylbenzoyl)phenyl)acetamide D->F Acylation E 3,4-Dimethylbenzoyl chloride / AlCl₃ E->F G N-(3-(3,4-dimethylbenzoyl)phenyl)acetamide I This compound G->I Hydrolysis H Acid or Base Hydrolysis H->I G cluster_0 Potential Therapeutic Areas A This compound B CNS Disorders (e.g., Anxiety, Epilepsy) A->B Precursor for Benzodiazepines C Inflammatory Diseases A->C Scaffold for Kinase Inhibitors D Oncology A->D Precursor for Antimitotic Agents

Sources

Technical Monograph: (3-Aminophenyl)(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

(3-Aminophenyl)(3,4-dimethylphenyl)methanone is a specialized diaryl ketone scaffold serving as a critical intermediate in the synthesis of heterocycle-free kinase inhibitors and high-performance photoactive polymers. Distinguished by its meta-amino functional handle and a lipophilic dimethyl-substituted ring , this structure offers a unique balance of electronic "push-pull" dynamics and steric bulk. This guide provides a definitive technical analysis of its molecular architecture, validated synthetic protocols, and characterization standards.

Structural & Electronic Architecture

Molecular Geometry and Conformational Analysis

The molecule consists of two substituted phenyl rings bridged by a carbonyl group. Unlike planar aromatic systems, the benzophenone core adopts a twisted "propeller" conformation to minimize steric repulsion between the ortho-hydrogens and the carbonyl oxygen.

  • Ring A (3-Aminophenyl): The amino group (-NH

    
    ) at the meta position acts as a moderate electron donor (Hammett 
    
    
    
    ). Because it is meta to the electron-withdrawing carbonyl, it does not participate in direct resonance conjugation with the ketone, preserving the nucleophilicity of the nitrogen lone pair for downstream functionalization (e.g., urea formation).
  • Ring B (3,4-Dimethylphenyl): The two methyl groups provide significant lipophilicity (

    
     contribution) and steric occlusion. This ring often serves to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region) in kinase targets.
    
Electronic "Push-Pull" Dynamics

The carbonyl group acts as a thermodynamic sink, withdrawing electron density from both rings.

  • Dipole Moment: The vector sum of the carbonyl dipole and the amino group dipole creates a distinct polarity profile, essential for orientation within enzyme active sites.

  • Reactivity: The carbonyl carbon is deactivated toward nucleophilic attack due to steric shielding from the 3,4-dimethyl ring, making the amine the primary reactive site.

Synthetic Methodology

The most robust route to this compound is a two-step sequence: Friedel-Crafts Acylation followed by Nitro Reduction . This pathway minimizes side reactions common in cross-coupling approaches.

Step 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of the nitro-precursor, (3,4-dimethylphenyl)(3-nitrophenyl)methanone.

  • Reagents: 3-Nitrobenzoyl chloride, o-Xylene (1,2-dimethylbenzene), Aluminum Chloride (

    
    ).
    
  • Mechanism: Generation of an acylium ion from 3-nitrobenzoyl chloride, followed by Electrophilic Aromatic Substitution (EAS) on o-xylene.

  • Regioselectivity: o-Xylene directs the incoming electrophile to the 4-position (para to one methyl, meta to the other) due to steric hindrance at the 3-position (ortho to both methyls

An In-depth Technical Guide to (3-Aminophenyl)(3,4-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3-Aminophenyl)(3,4-dimethylphenyl)methanone, a substituted benzophenone of interest in medicinal chemistry and materials science. The document details its chemical identity, a robust synthetic pathway with mechanistic insights, predicted characterization data, and an in-silico assessment of its potential biological activity and toxicity profile.

Chemical Identity and Physicochemical Properties

This compound is a diaryl ketone featuring an aminophenyl moiety and a dimethylphenyl group. The structural arrangement of these functional groups imparts specific electronic and steric properties that are crucial for its reactivity and potential applications.

IUPAC Name: this compound

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 62261-58-9[1]
Molecular Formula C₁₅H₁₅NO[1]
Molecular Weight 225.29 g/mol [1]
Appearance Solid (predicted)-
LogP 3.41[1]
Hydrogen Bond Donors 1 (from the amine group)-
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and amine nitrogen)-
Rotatable Bonds 2[1]

Proposed Synthetic Pathway and Mechanistic Considerations

A robust and logical two-step synthesis for this compound is proposed, commencing with a Friedel-Crafts acylation followed by a selective nitro group reduction. This pathway is designed for efficiency and control over the final product's regiochemistry.

Step 1: Friedel-Crafts Acylation of 1,2-Dimethylbenzene with 3-Nitrobenzoyl Chloride

The initial step involves the electrophilic aromatic substitution reaction between 1,2-dimethylbenzene (o-xylene) and 3-nitrobenzoyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to generate the intermediate, (3,4-Dimethylphenyl)(3-nitrophenyl)methanone.

Reaction Scheme: C₈H₁₀ + C₇H₄ClNO₃ --(AlCl₃)--> C₁₅H₁₃NO₃ + HCl

Causality of Experimental Choices:

  • Reactants: 1,2-dimethylbenzene is chosen as the nucleophile due to the activating and ortho-, para-directing effects of the two methyl groups. 3-Nitrobenzoyl chloride is the electrophile precursor; the nitro group is a strong deactivating group, which will be reduced in the subsequent step to the desired amine.

  • Catalyst: Aluminum chloride is a potent Lewis acid that effectively polarizes the acyl chloride, facilitating the formation of the highly electrophilic acylium ion.[2]

  • Regioselectivity: The two methyl groups on o-xylene direct the incoming electrophile to the positions ortho and para to them. Acylation at position 4 is sterically favored over position 3.

Diagram 1: Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride Acylium_ion Acylium Ion 3-Nitrobenzoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- AlCl₄⁻ o-Xylene 1,2-Dimethylbenzene Sigma_complex Arenium Ion Intermediate (Sigma Complex) o-Xylene->Sigma_complex + Acylium Ion Product_intermediate (3,4-Dimethylphenyl)(3-nitrophenyl)methanone Sigma_complex->Product_intermediate + AlCl₄⁻ - AlCl₃ - HCl

Caption: Formation of the acylium ion and subsequent electrophilic attack on 1,2-dimethylbenzene.

Experimental Protocol (Adapted from general procedures[3][4]):

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, add 3-nitrobenzoyl chloride (1.0 eq) dropwise.

  • Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

  • Add 1,2-dimethylbenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield (3,4-Dimethylphenyl)(3-nitrophenyl)methanone.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of the intermediate to an amine, yielding the final product, this compound. A common and effective method for this transformation is the use of a metal catalyst, such as tin or iron, in the presence of a strong acid.

Reaction Scheme: C₁₅H₁₃NO₃ --(Fe, HCl)--> C₁₅H₁₅NO

Causality of Experimental Choices:

  • Reducing Agent: Iron powder in the presence of hydrochloric acid is a cost-effective and efficient reagent for the reduction of aromatic nitro compounds.[5] The in-situ generation of the reducing species allows for a controlled reaction.

G Start 1,2-Dimethylbenzene + 3-Nitrobenzoyl Chloride Step1 Friedel-Crafts Acylation (AlCl₃, DCM) Start->Step1 Intermediate (3,4-Dimethylphenyl)(3-nitrophenyl)methanone Step1->Intermediate Step2 Nitro Group Reduction (Fe, HCl) Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: Workflow for in silico ADMET prediction.

Trustworthiness of Protocols and Predictions: The synthetic protocols provided are based on well-established and widely practiced organic reactions, ensuring a high degree of reliability. The predicted spectroscopic and toxicological data are derived from established principles and computational models that are standard in the field of chemistry and drug discovery. While these predictions provide a strong starting point for research, they must be validated through experimental studies.

References

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Predicting the genotoxicity of secondary and aromatic amines using data subsetting to generate a model ensemble. PubMed. Available at: [Link]

  • Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. PubMed Central. Available at: [Link]

  • 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]

  • An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Publishing. Available at: [Link]

  • A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. ResearchGate. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • (2-Benzoylphenyl)(3,4-dimethylphenyl)methanone. PubMed Central. Available at: [Link]

  • Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. ResearchGate. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Publications. Available at: [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • (2,4-Dimethylphenyl)(4-nitrophenyl)methanone. PubChem. Available at: [Link]

  • Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. MDPI. Available at: [Link]

  • (PDF) Friedel-Crafts Acylation. ResearchGate. Available at: [Link]

  • Flexible use of QSAR models in predictive toxicology: a case study on aromatic amines. Environmental and Molecular Mutagenesis. Available at: [Link]

  • In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. Journal of Hunan University Natural Sciences. Available at: [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. Available at: [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth Electronic Archive and Research Library. Available at: [Link]

  • (2,3-Dimethoxyphenyl)-(3-nitrophenyl)methanone. PubChem. Available at: [Link]

  • The principal FTIR peaks for the proteins studied | Download Table. ResearchGate. Available at: [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Nature Reviews Drug Discovery. Available at: [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

  • In silico predictions of genotoxicity for aromatic amines. IMR Press. Available at: [Link]

  • Classification of ADMET prediction strategies. The ADMET prediction... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • (PDF) Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • 2-Aminobenzophenone derivatives: a mini-review. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. PubMed. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers. Available at: [Link]

  • Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Carcinogenesis. Available at: [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • (1-Adamantyl)(3-aminophenyl)methanone. PubMed Central. Available at: [Link]

Sources

Targeting the Aminobenzophenone Scaffold: A Multi-Modal Therapeutic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminobenzophenone pharmacophore is frequently mischaracterized solely as a synthetic intermediate for benzodiazepines.[1] While historically significant as a precursor, the scaffold itself possesses intrinsic, potent biological activity dependent on its substitution pattern. This guide dissects the therapeutic utility of aminobenzophenones, specifically differentiating between 2-aminobenzophenones (microtubule destabilizers) and 4-aminobenzophenones (p38 MAPK inhibitors). By exploiting specific Structure-Activity Relationships (SAR), researchers can pivot this privileged structure from oncology to chronic inflammation and virology.

Chemical Biology & SAR: The Ortho/Para Divergence

The therapeutic trajectory of an aminobenzophenone is dictated by the position of the amino group relative to the ketone bridge. This structural "switch" determines the binding pocket affinity.

The 2-Aminobenzophenone (Ortho) Class
  • Primary Target: Tubulin (Colchicine Binding Site).

  • Mechanism: Steric mimicry of combretastatin A-4. The ortho-amino group facilitates a twisted conformation required to fit the hydrophobic pocket between

    
     and 
    
    
    
    -tubulin subunits.
  • Therapeutic Outcome: G2/M Cell Cycle Arrest, Apoptosis in multidrug-resistant (MDR) tumors.

The 4-Aminobenzophenone (Para) Class
  • Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK).[2][3]

  • Mechanism: ATP-competitive inhibition.[4] The carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amide of Met109 in the kinase hinge region.

  • Therapeutic Outcome: Suppression of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    ) in rheumatoid arthritis and Crohn's disease.

Primary Therapeutic Target: p38 MAPK (Inflammation)

Mechanism of Action

The p38 MAPK pathway is a critical regulator of cellular stress responses. 4-aminobenzophenones function as Type I inhibitors, binding to the ATP pocket of the active kinase conformation (DFG-in).

Key Molecular Interaction: The benzophenone moiety occupies the hydrophobic pocket I, while the 4-amino group often extends towards the solvent front or interacts with Glu71, stabilizing the inhibitor within the cleft. The critical anchor is the hydrogen bond between the benzophenone ketone and the hinge region (Met109).

Quantitative Data: Inhibition Profile

Table 1: Comparative Potency of 4-Aminobenzophenone Derivatives against Pro-inflammatory Cytokines (Source: Ottosen et al.)

Compound IDSubstitution (Ring A)Substitution (Ring B)p38 MAPK IC

(nM)
TNF-

IC

(nM)
IL-1

IC

(nM)
Lead (Cmpd 3) 4-aminoUnsubstituted45012002100
Optimized (Cmpd 45) 4-(2-aminophenyl)amino2-methyl10 6 14
Reference (SB203580) Pyridinyl imidazoleN/A502050

Expert Insight: The addition of a 2-methyl group on Ring B twists the benzophenone system, preventing coplanarity. This non-planar conformation is energetically favorable for binding to the p38 active site, significantly enhancing potency (Cmpd 45 vs Cmpd 3).

Secondary Therapeutic Target: Microtubule Dynamics (Oncology)

Mechanism of Action

2-aminobenzophenones act as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes which stabilize microtubules, these compounds bind to the colchicine site, preventing the polymerization of tubulin dimers into microtubules.

Causality:

  • Compound binds to

    
    -tubulin at the interface with 
    
    
    
    -tubulin.
  • Tubulin undergoes a conformational change, becoming incompetent for polymerization.

  • Mitotic spindle fails to form during metaphase.

  • Spindle Assembly Checkpoint (SAC) remains activated, leading to prolonged mitotic arrest and subsequent apoptosis.

Experimental Protocols

Protocol A: Self-Validating Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly by a candidate 2-aminobenzophenone.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).[5]

  • GTP (Guanosine Triphosphate) Stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in General Tubulin Buffer containing 1 mM GTP. Keep on ice.

  • Baseline Setup: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.

  • Compound Addition: Add 5

    
    L of test compound (dissolved in DMSO) to experimental wells. Include a Paclitaxel control  (polymerization enhancer) and a Colchicine control  (inhibitor).
    
    • Validation Check: Final DMSO concentration must be <1% to prevent solvent-induced artifacts.

  • Initiation: Add 50

    
    L of the cold tubulin/GTP mix to the wells.
    
  • Measurement: Immediately start kinetic recording at 340 nm (absorbance) every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Polymerization is measured as an increase in Optical Density (OD).

    • Calculate

      
       (max slope) of the growth phase.
      
    • Inhibition % =

      
      .
      
Protocol B: Synthesis of 2-Amino-4-methoxybenzophenone (Key Intermediate)

Objective: Synthesis via Friedel-Crafts Acylation (validated for high yield).

  • Reactants: 3-methoxyaniline (1.0 eq), Benzonitrile (1.2 eq).

  • Catalyst: Boron Trichloride (

    
    ) (1.1 eq) and Aluminum Chloride (
    
    
    
    ) (1.1 eq).
  • Solvent: 1,2-Dichloroethane (dry).

  • Step-by-Step:

    • Dissolve 3-methoxyaniline in dichloroethane under

      
       atmosphere.
      
    • Add

      
       dropwise at 0°C (Control exotherm).
      
    • Add benzonitrile followed by

      
      .
      
    • Reflux for 12 hours.[6]

    • Quench: Cool to 0°C and add 2N HCl carefully (hydrolysis of the ketimine intermediate).

    • Heat to 80°C for 30 mins to ensure full hydrolysis to the ketone.

    • Extraction: Extract with DCM, wash with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc 8:1).

Visualizations

Diagram 1: p38 MAPK Signaling Pathway & Inhibition

This diagram illustrates the downstream effects of p38 inhibition by 4-aminobenzophenones in an inflammatory context.

p38_Pathway Stimulus Pro-inflammatory Stimuli (LPS, UV, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 p38->ATF2 Inhibitor 4-Aminobenzophenone (Inhibitor) Inhibitor->p38 Inhibition (ATP Comp.) Translation mRNA Stabilization MK2->Translation HSP27 Phos. Transcription Gene Transcription MSK1->Transcription CREB Phos. ATF2->Transcription Cytokines Cytokine Production (TNF-α, IL-1β) Translation->Cytokines Transcription->Cytokines

Caption: The p38 MAPK cascade showing the specific intervention point of aminobenzophenone inhibitors, blocking downstream cytokine synthesis.

Diagram 2: Experimental Screening Workflow

A logic flow for validating aminobenzophenone candidates.

Screening_Workflow cluster_0 Primary Screen (In Vitro) cluster_1 Secondary Validation (Cellular) Start Candidate Library (Aminobenzophenones) Assay1 Tubulin Polymerization (Turbidimetry) Start->Assay1 Assay2 Kinase Binding Assay (p38 MAPK) Start->Assay2 Decision Hit Selection IC50 < 100 nM? Assay1->Decision Assay2->Decision Cell1 Cytokine Release (ELISA: TNF-α) Decision->Cell1 p38 Hits Cell2 Cell Cycle Analysis (Flow Cytometry) Decision->Cell2 Tubulin Hits Lead Lead Optimization Cell1->Lead Cell2->Lead

Caption: Integrated screening workflow distinguishing between kinase-targeted and tubulin-targeted hits.

References

  • Ottosen, E. R., et al. (2003). Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors with High Antiinflammatory Activity.[3] Journal of Medicinal Chemistry. Link

  • Liou, J. P., et al. (2002). Synthesis and Structure-Activity Relationships of 3-Aminobenzophenones as Antimitotic Agents. Journal of Medicinal Chemistry. Link

  • Chen, Z., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors.[7] RSC Advances.[7] Link

  • Saklatvala, J. (2004).[2] The p38 MAP kinase pathway as a therapeutic target in inflammatory disease.[2][8] Current Opinion in Pharmacology.[2] Link

  • Sweeney, Z. K., et al. (2003). Design and discovery of a 2-aminobenzimidazole-based series of potent and highly selective p38alpha MAP kinase inhibitors. (Contextual reference for p38 binding modes). Link

Sources

Methodological & Application

Friedel-Crafts acylation of 1,2-dimethylbenzene with 3-aminobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic protocol for the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-aminobenzoyl chloride to produce (3-aminophenyl)(3,4-dimethylphenyl)methanone .

The Core Challenge: The reaction involves "incompatible functionalities." The amino group (-NH₂) on the acylating agent is a strong Lewis base. In standard Friedel-Crafts conditions, it reacts rapidly with the Lewis acid catalyst (AlCl₃) to form a stable, unreactive complex. This deactivates the catalyst and sequesters it from the carbonyl group, often leading to stalled reactions or zero yield.

The Solution: This guide presents the "Stoichiometric Overload" Protocol , utilizing the hydrochloride salt of the acyl chloride and a calculated excess of Lewis acid to overcome the thermodynamic sink of the amine-catalyst complex.

Mechanistic Insight & Regioselectivity

The "Dual-Complexation" Barrier

In a typical acylation, 1.05 equivalents of AlCl₃ are sufficient. However, with an amino-acid chloride, the first equivalent of AlCl₃ coordinates irreversibly to the nitrogen lone pair. A second equivalent is required to activate the carbonyl chloride for electrophilic attack.

Stoichiometry Rule:


 (1 equiv for amine complexation + 1 equiv for carbonyl activation + 0.2 excess).
Regioselectivity on 1,2-Dimethylbenzene

o-Xylene has two potential nucleophilic sites:

  • Position 3 (C-3): Ortho to both methyl groups. Sterically hindered.

  • Position 4 (C-4): Para to one methyl, meta to the other. Sterically accessible and electronically activated.

Outcome: The reaction proceeds almost exclusively at the C-4 position , yielding the 3,4-dimethylbenzophenone derivative.

G Substrate 1,2-Dimethylbenzene (o-Xylene) Transition Electrophilic Attack at C-4 Position Substrate->Transition Reagent 3-Aminobenzoyl Chloride (HCl Salt) Complex Intermediate Complex: N-AlCl3 & C=O-AlCl3 Reagent->Complex + 1 eq AlCl3 (Amine) + 1 eq AlCl3 (Carbonyl) Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Complex->Transition Product Product: This compound Transition->Product - HCl - AlCl3 (Hydrolysis)

Figure 1: Reaction pathway highlighting the requirement for dual Lewis acid complexation.

Experimental Protocol: The "Stoichiometric Overload" Method

Objective: Synthesis of this compound (CAS: 62261-58-9).[1][2][3] Scale: 10 mmol (Optimization Scale).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[4][5]AmountRole
3-Aminobenzoyl chloride HCl 192.041.01.92 gAcylating Agent
1,2-Dimethylbenzene 106.171.11.17 g (~1.33 mL)Substrate
Aluminum Chloride (AlCl₃) 133.343.0 4.00 gCatalyst (Anhydrous)
Dichloromethane (DCM) 84.93Solvent40 mLSolvent (Anhydrous)
1 M NaOH -Quench50 mLWorkup

Note: 3-Aminobenzoyl chloride is unstable as a free base. Always use the hydrochloride salt.

Step-by-Step Procedure

Phase 1: Catalyst Activation (The "Slurry" Phase)

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Inert Atmosphere: Purge the system with nitrogen for 10 minutes.

  • Catalyst Suspension: Add AlCl₃ (4.00 g, 30 mmol) and 20 mL of anhydrous DCM . Cool the slurry to 0–5 °C using an ice bath.

    • Critical Check: The AlCl₃ should be a free-flowing powder, not yellow or clumped (signs of hydration).

Phase 2: Reagent Addition (Controlled Exotherm) 4. Acyl Chloride Addition: Add 3-aminobenzoyl chloride hydrochloride (1.92 g, 10 mmol) to the AlCl₃ slurry in portions over 10 minutes.

  • Observation: Evolution of HCl gas may occur.[4][6] The mixture will likely darken. Stir for 15 minutes at 0 °C to allow the N-complex to form fully.
  • Substrate Addition: Mix 1,2-dimethylbenzene (1.17 g) with 10 mL DCM in the addition funnel. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 10 °C.

Phase 3: Reaction & Thermal Drive 6. Ambient Stirring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 hour. 7. Thermal Push (Optional but Recommended): If HPLC/TLC indicates incomplete conversion after 1 hour, heat the reaction to reflux (40 °C) for 2–3 hours. The "double salt" complex is bulky and may require thermal energy to overcome the activation barrier.

Phase 4: Quench & Isolation 8. Quench: Cool the mixture to 0 °C. Very slowly pour the reaction mixture into a beaker containing 100 g of crushed ice mixed with 10 mL conc. HCl .

  • Safety: This step is highly exothermic. AlCl₃ hydrolysis releases HCl gas.
  • Basification: Once the ice melts, carefully adjust the pH of the aqueous layer to pH ~10 using 1 M NaOH . This liberates the free amine from its hydrochloride salt.
  • Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).
  • Drying: Combine organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 5: Purification 12. Recrystallization: The crude solid is typically yellow/brown. Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (SiO₂, Hexanes:EtOAc 3:1).

Analytical Data & Quality Control

Expected Product: this compound.[2]

MethodExpected Signal / Criteria
Appearance Yellow to pale brown crystalline solid.
HPLC Purity > 98.0% (Area %).
¹H NMR (400 MHz, DMSO-d₆) δ 2.25, 2.30 (s, 6H, Ar-CH₃); δ 5.40 (s, broad, 2H, -NH₂); δ 6.80–7.50 (m, 7H, Ar-H). Distinct pattern showing 1,2,4-substitution on the xylene ring.
IR Spectroscopy 3350, 3450 cm⁻¹ (N-H stretch); 1645 cm⁻¹ (C=O ketone stretch).
Mass Spectrometry [M+H]⁺ = 226.12

Process Safety & Handling

  • Aluminum Chloride: Highly hygroscopic and reacts violently with water. Handle in a fume hood.

  • Acid Chlorides: Lachrymators and corrosive. The hydrochloride salt is less volatile but still corrosive.

  • Waste Disposal: Aqueous waste contains Aluminum salts and must be neutralized before disposal.

Troubleshooting & Optimization

If yields are low (<50%) using the direct method, consider the "Nitro-Precursor" Route (Industry Standard for Scale-up):

  • Step 1: Friedel-Crafts acylation using 3-nitrobenzoyl chloride (Requires only 1.1 eq AlCl₃; no catalyst poisoning).

  • Step 2: Reduction of the nitro group (Fe/HCl or H₂/Pd-C) to the amine.

    • Benefit: Higher overall yield, cleaner reaction profile, easier workup.

Optimization Start Low Yield with Direct Amine Method? Decision Switch to Nitro Precursor Start->Decision Step1 FC Acylation with 3-Nitrobenzoyl Chloride Decision->Step1 Step2 Reduction (Fe/HCl or H2/Pd) Step1->Step2 End High Purity Product Step2->End

Figure 2: Decision tree for process optimization if direct acylation fails quality metrics.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on Lewis acid stoichiometry).
  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • Sigma-Aldrich. (2023). Product Specification: this compound. Link

  • PubChem. (2023). Compound Summary: 3-Aminobenzoyl chloride.[7] National Library of Medicine. Link

  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application." Chemical Reviews, 55(2), 229–281. (Mechanism of catalyst deactivation by amines).[8][9]

Sources

Application Notes and Protocols for the Synthesis of (3-Aminophenyl)(3,4-dimethylphenyl)methanone via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Unsymmetrical Diaryl Methanones

The synthesis of unsymmetrical diaryl methanones, such as (3-Aminophenyl)(3,4-dimethylphenyl)methanone, represents a critical endeavor in medicinal chemistry and materials science. These scaffolds are integral to the development of a wide array of pharmacologically active agents and functional materials. The inherent challenge in their synthesis lies in the controlled, regioselective formation of a carbon-carbon bond between two distinct aryl moieties. The Grignard reaction, a cornerstone of organic synthesis, offers a powerful tool for this purpose, provided that its reactivity can be judiciously managed, especially in the presence of sensitive functional groups.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Grignard reaction for the synthesis of this compound, with a particular focus on addressing the challenges posed by the presence of a primary amine.

Theoretical Framework: The Grignard Reaction in the Context of Diaryl Methanone Synthesis

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbon of a nitrile group.[2][3] The general mechanism for the formation of a ketone from a nitrile is a two-step process:

  • Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate.[4][5]

  • Hydrolysis: Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[5][6]

A significant challenge in applying this reaction to the synthesis of this compound is the presence of the acidic proton on the amino group. Grignard reagents are potent bases and will readily deprotonate the amine, quenching the reagent and inhibiting the desired carbon-carbon bond formation.[7][8] Therefore, a robust protecting group strategy for the amine is not merely a suggestion but a prerequisite for a successful synthesis.

Strategic Considerations for Amine Protection

The choice of a protecting group for the amine is critical and must satisfy the following criteria:

  • Inertness to Grignard Reagents: The protecting group must not react with the Grignard reagent. This excludes many common protecting groups that contain carbonyl functionalities.[9]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under conditions that do not compromise the integrity of the rest of the molecule.

  • Stability: The protecting group must be stable throughout the Grignard reaction sequence.

While various protecting groups for amines exist, many are not compatible with Grignard reagents.[10] For this synthesis, a silyl-based protecting group, such as the tert-butyldimethylsilyl (TBDMS) group, is a suitable choice due to its general stability in the presence of organometallic reagents and its straightforward removal under acidic conditions.

Proposed Synthetic Workflow

The overall synthetic strategy involves a three-stage process, which is visually summarized in the workflow diagram below. This approach prioritizes the protection of the reactive amine functionality prior to the key Grignard-mediated C-C bond formation, followed by deprotection to yield the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Deprotection & Isolation A 3-Bromoaniline B N-(3-bromophenyl)-N-(tert-butyldimethylsilyl)amine A->B TBDMSCl, Imidazole, DMF C Grignard Reagent Formation (Protected Aryl Bromide + Mg) B->C Mg, THF (anhydrous) E Imine Intermediate C->E Addition to Nitrile D 3,4-Dimethylbenzonitrile D->E F Hydrolysis & Deprotection E->F Aqueous Acid Workup (e.g., HCl) G This compound F->G Purification (e.g., Chromatography)

Figure 1: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All glassware must be oven-dried prior to use, and anhydrous solvents are essential for the Grignard reaction.[7][11]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molarity/ConcentrationSupplierNotes
3-Bromoaniline172.03-Sigma-Aldrich-
tert-Butyldimethylsilyl chloride (TBDMSCl)150.72-Sigma-Aldrich-
Imidazole68.08-Sigma-Aldrich-
N,N-Dimethylformamide (DMF)73.09AnhydrousSigma-Aldrich-
Magnesium turnings24.31-Sigma-AldrichActivate before use.
Iodine253.81-Sigma-AldrichFor Grignard initiation.
Tetrahydrofuran (THF)72.11AnhydrousSigma-Aldrich-
3,4-Dimethylbenzonitrile131.17-Sigma-Aldrich-
Hydrochloric acid (HCl)36.461 M and 3 MFisher Scientific-
Diethyl ether74.12AnhydrousSigma-Aldrich-
Saturated sodium bicarbonate solution---For workup.
Brine (Saturated NaCl solution)---For workup.
Anhydrous sodium sulfate142.04-Sigma-AldrichFor drying.
Stage 1: Protection of 3-Bromoaniline
  • To a solution of 3-bromoaniline (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-bromophenyl)-N-(tert-butyldimethylsilyl)amine.

  • Purify the crude product by column chromatography on silica gel.

Stage 2: Grignard Reaction
  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to activate the magnesium surface.[12]

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of the protected 3-bromoaniline derivative (1.0 eq) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[11]

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C.

  • In a separate flask, dissolve 3,4-dimethylbenzonitrile (0.9 eq) in anhydrous THF and add this solution dropwise to the cooled Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

Stage 3: Deprotection and Isolation
  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Continue adding 3 M HCl until the aqueous layer is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel.

Troubleshooting and Mechanistic Insights

A common side reaction in Grignard syntheses is the formation of a biphenyl derivative through the coupling of the Grignard reagent with unreacted aryl halide.[11] This can be minimized by the slow addition of the aryl halide during the Grignard formation and by ensuring the reaction temperature does not become too high.

The mechanism of the Grignard reaction with a nitrile proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine, which is then hydrolyzed to the ketone upon the addition of aqueous acid.

G Grignard R-MgX Intermediate [R'-C(R)=N-MgX] Grignard->Intermediate Nucleophilic Attack Nitrile R'-C≡N Nitrile->Intermediate Ketone R'-C(=O)-R Intermediate->Ketone Hydrolysis H3O H₃O⁺ H3O->Intermediate

Figure 2: Simplified mechanism of Grignard reaction with a nitrile.

Concluding Remarks

The synthesis of this compound via the Grignard reaction is a viable and effective method when appropriate measures are taken to protect the reactive amine functionality. The protocol outlined in this document provides a robust framework for achieving this synthesis. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired yield and purity. The principles and techniques described herein are broadly applicable to the synthesis of other unsymmetrical diaryl methanones, making this a valuable addition to the synthetic chemist's toolkit.

References

  • Chemistry Grignard Reaction Mechanism. (n.d.). Sathee Jee.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Course Hero.
  • Process of preparing Grignard reagent. (n.d.). Google Patents.
  • Grignard reagent from amino acid?. (2016). ResearchGate.
  • What is the action of Grignard reagent on benzonitrile?. (n.d.). Krayonnz.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). National Institutes of Health.
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). ResearchGate.
  • Protecting Groups. (2019). Chemistry LibreTexts.
  • Grignard reagent. (n.d.). Wikipedia.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • An Improved Procedure for the Preparation of Acetals from Diaryl Ketones. (1988). Synthesis.
  • Action of the Grignard Reagent upon Amino- nitriles. Part 11. (n.d.). RSC Publishing.
  • Question about amine protection for Grignard reaction. (2022). Sciencemadness.org.
  • Asymmetric addition of Grignard reagents to ketones. (n.d.). Royal Society of Chemistry.
  • Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
  • Unsymmetrical Diaryl Ketones from Arenes. (2000). Organic Chemistry Portal.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). National Institutes of Health.
  • Chemistry of Nitriles. (2024). Chemistry LibreTexts.
  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols. (2007). Journal of Chemical Education.
  • Grignard Reaction with a Nitrile. (2020). YouTube.
  • Grignard Reaction. (n.d.). TSI Journals.
  • Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents. (2004). Organic Chemistry Portal.
  • Addition of Grignard Reagents to Aryl Acid Chlorides. (2005). Organic Chemistry Portal.
  • The Grignard synthesis of triphenylmethanol. (2015). TSI Journals.

Sources

Integrated Screening Protocol: Anti-Inflammatory Profiling of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Substituted benzophenones (diphenyl ketones) represent a "privileged scaffold" in medicinal chemistry due to their lipophilic core and ability to interact with diverse biological targets. Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) active sites, recent data indicates that specific benzophenone derivatives (e.g., polyprenylated forms like Garcinol, or thiazole-hybrids) exhibit a dual mechanism: enzymatic inhibition (COX-1/2, 5-LOX) and lysosomal membrane stabilization .

This Application Note provides a hierarchical screening workflow designed to filter libraries of substituted benzophenones for anti-inflammatory potency. It moves from computational prediction to physiochemical screening, and finally to enzymatic and cellular validation.

The Screening Pipeline (Workflow)

ScreeningPipeline Synthesized Substituted Benzophenone Library InSilico Phase 1: In Silico Docking (PDB: 6COX) Synthesized->InSilico Filter Top 20% Physio Phase 2: Physiochemical Screen (Albumin/HRBC) InSilico->Physio Binding Energy < -8.0 kcal/mol Enzymatic Phase 3: Enzymatic Validation (COX-2/LOX) Physio->Enzymatic IC50 < 50 µg/mL Cellular Phase 4: Cellular Model (RAW 264.7) Enzymatic->Cellular Selectivity Index > 10 Lead Lead Candidate Selection Cellular->Lead

Figure 1: Hierarchical screening workflow for benzophenone derivatives. The pipeline utilizes a "fail-fast" approach, eliminating compounds with poor binding affinity or physiochemical stability early.

Phase 1: In Silico Molecular Docking

Objective: Predict binding affinity of the benzophenone scaffold to the COX-2 active site to prioritize synthesis or testing.

Protocol
  • Target Preparation: Retrieve the crystal structure of COX-2 (e.g., PDB ID: 6COX or 3N8X ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands.

  • Ligand Preparation: Generate 3D structures of benzophenone derivatives. Minimize energy using the MMFF94 force field.

  • Docking Parameters:

    • Define the grid box centered on the active site (typically residues Val523 , Arg120 , and Tyr355 ).

    • Benzophenones are bulky; ensure the grid box size (approx. 20Å x 20Å x 20Å) accommodates the diphenyl wings.

  • Scoring: Filter compounds with a binding energy lower than -8.0 kcal/mol .

Mechanistic Insight: Substituted benzophenones often occupy the hydrophobic pocket of COX-2. The "wing" nature of the diphenyl structure allows


 stacking interactions with Trp387  and Phe518 , mimicking the binding mode of selective COX-2 inhibitors.

Phase 2: Physiochemical Screening (The "Quick Screen")

Objective: Rapidly assess anti-inflammatory potential without using expensive enzymes or cell lines. These assays validate the compound's ability to prevent protein denaturation and stabilize membranes—key proxies for anti-inflammatory activity.[1][2]

Protocol A: Inhibition of Albumin Denaturation

Rationale: Inflammation induces protein denaturation. If a benzophenone derivative can prevent heat-induced denaturation of albumin, it suggests a capability to stabilize protein tertiary structures under stress.

Reagents:

  • Test Solution: Benzophenone derivative dissolved in DMSO (ensure final DMSO < 1%).

  • BSA Solution: 5% w/v Bovine Serum Albumin in Phosphate Buffered Saline (PBS, pH 6.4).

  • Control: Diclofenac Sodium (Standard).[3]

Step-by-Step:

  • Mix: Combine 450 µL of 5% BSA with 50 µL of Test Solution (Concentration range: 10–500 µg/mL).

  • Incubate: 37°C for 20 minutes (Equilibration).

  • Denature: Heat at 70°C for 5 minutes . (Critical Step: This induces turbidity).

  • Cool: Allow samples to cool to room temperature (25°C).

  • Measure: Read Absorbance at 660 nm (Turbidity measurement).

Calculation:


[4]
Protocol B: HRBC Membrane Stabilization

Rationale: The erythrocyte (HRBC) membrane is analogous to the lysosomal membrane .[1][2][3][5] Stabilization of the HRBC membrane against hypotonic stress implies the compound can stabilize lysosomal membranes, preventing the release of proteolytic enzymes (e.g., cathepsin B) that propagate inflammation.[1][2][3]

Reagents:

  • HRBC Suspension: Fresh human blood (donor not on NSAIDs for 2 weeks), centrifuged, washed with isosaline, reconstituted to 10% v/v suspension.

  • Hypotonic Solution: 0.36% NaCl (Induces lysis).[3]

  • Isotonic Solution: 0.9% NaCl.[1]

Step-by-Step:

  • Preparation:

    • Test Tube: 1.0 mL Phosphate Buffer (pH 7.4) + 2.0 mL Hypotonic Saline + 0.5 mL Benzophenone extract + 0.5 mL HRBC Suspension.

    • Control Tube: Same as above, but replace extract with distilled water/vehicle.

  • Incubation: 37°C for 30 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Quantification: Collect supernatant and measure Hemoglobin content at 560 nm .

Mechanistic Diagram:

MembraneStabilization Stress Hypotonic Stress (Inflammation Trigger) Lysosome Lysosomal/HRBC Membrane Stress->Lysosome Lysis Membrane Lysis & Enzyme Release Lysosome->Lysis Untreated Stable Membrane Integrity Preserved Lysosome->Stable Treated Benzo Benzophenone Derivative Benzo->Lysosome Intercalates & Stabilizes

Figure 2: Mechanism of Membrane Stabilization. Benzophenones intercalate into the lipid bilayer, increasing resistance to osmotic and heat stress.

Phase 3: Enzymatic Validation (COX-2 Specificity)

Objective: Quantify specific inhibition of COX-2 vs COX-1 to determine the Selectivity Index (SI).

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay (e.g., utilizing the peroxidase component of COX).

Protocol:

  • Reaction Mix: Add 150 µL Assay Buffer (Tris-HCl, pH 8.0) + 10 µL Heme + 10 µL COX-2 Enzyme.

  • Inhibitor Addition: Add 10 µL of Benzophenone derivative (dissolved in DMSO). Incubate 5 mins at 25°C.

  • Initiation: Add 10 µL Arachidonic Acid (Substrate) + 10 µL TMPD (Colorimetric substrate).

  • Reading: Monitor absorbance at 590 nm . The rate of TMPD oxidation is proportional to COX activity.

Data Interpretation:

  • Calculate IC50 for COX-1 and COX-2.[6][7]

  • Selectivity Index (SI) =

    
    .
    
  • Target: SI > 10 indicates a COX-2 selective inhibitor (reducing gastric side effect risks).

Phase 4: Cellular Validation (RAW 264.7 Macrophages)

Objective: Confirm activity in a living system where uptake, metabolism, and pathway signaling (NF-


B) are active.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells (

    
     cells/well) in DMEM.
    
  • Induction: Stimulate inflammation with LPS (1 µg/mL) .

  • Treatment: Co-treat with Benzophenone derivative (1–50 µM) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Mix 100 µL culture supernatant with 100 µL Griess Reagent .

    • Incubate 10 mins at room temperature.

    • Measure absorbance at 540 nm .

  • Viability Check: Perform MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Data Summary & Reference Values

AssayParameterPositive Control (Standard)Target for Benzophenone Lead
In Silico Binding Energy (COX-2)-9.0 kcal/mol (Celecoxib)< -8.5 kcal/mol
Albumin IC50 (Denaturation)~70 µg/mL (Diclofenac)< 100 µg/mL
HRBC % Stabilization (250 ppm)~92% (Diclofenac)> 75%
Enzymatic COX-2 Selectivity (SI)> 300 (Celecoxib)> 10
Cellular NO Inhibition (IC50)~15 µM (L-NAME)< 25 µM

References

  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity. MDPI. (2025). Demonstrates dual inhibition of edema and neutrophil recruitment by thiazole-benzophenone hybrids.[8][9]

  • Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity. Chemical Biology & Drug Design. (2024). Details the specific binding modes to COX-2 and mPGES-1.

  • In Vitro Anti-Inflammatory Activity of Ficus racemosa L. Bark Using Albumin Denaturation Method. Journal of Basic and Clinical Pharmacy. (2017). Provides the validated protocol for the albumin denaturation assay.

  • Membrane Stabilization as a Mechanism of the Anti-Inflammatory Activity. Pharmacognosy Research. (2010). Establishes the correlation between HRBC membrane stabilization and lysosomal stability.

  • COX-2 Inhibitor Screening Assay Kit Protocol. BPS Bioscience. Standardized enzymatic workflow for COX-2 inhibition.

Sources

Application Notes and Protocols: (3-Aminophenyl)(3,4-dimethylphenyl)methanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds in therapeutic research.[1][2][3] Unlike traditional high-throughput screening (HTS), which surveys vast libraries of large, complex molecules, FBDD adopts a more nuanced approach. It begins by screening small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target.[4][5] The rationale behind this strategy is twofold: smaller molecules can explore chemical space more effectively, and their simpler structures are more likely to form highly efficient and specific interactions with protein binding pockets.[5][6] These initial "hits" are then elaborated and optimized through structure-guided medicinal chemistry to generate potent and selective drug candidates.[3] This methodology has led to the successful development of several approved drugs, including Vemurafenib and Venetoclax, validating its efficacy.[1][3][5]

This application note provides a detailed technical guide on the potential utility of (3-Aminophenyl)(3,4-dimethylphenyl)methanone as a promising scaffold in FBDD campaigns. We will delve into the rationale for its selection, its physicochemical properties, and provide comprehensive, step-by-step protocols for its application in a hypothetical FBDD workflow against a protein kinase target.

Featured Fragment: this compound

This compound (herein referred to as APDM) is a novel chemical entity with significant potential as a fragment in drug discovery programs. Its structural features and physicochemical properties align well with the principles of FBDD.

Chemical Structure and Properties of APDM

PropertyValueSource
CAS Number 62261-58-9[7]
Molecular Formula C₁₅H₁₅NO[7]
Molecular Weight 225.29 g/mol [7]
Calculated LogP 3.41[7]
Hydrogen Bond Donors 1 (from the amine group)Calculated
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and amine nitrogen)Calculated
Rotatable Bonds 2[7]

APDM's molecular weight of 225.29 g/mol places it comfortably within the accepted range for fragments, which is typically under 300 Da.[5][8] The presence of both hydrogen bond donor and acceptor functionalities, coupled with two aromatic rings, provides a rich pharmacophore for potential interactions with a protein target. The 3-amino group offers a key interaction point and a readily modifiable vector for chemical elaboration. The 3,4-dimethylphenyl moiety provides a distinct hydrophobic region that can probe corresponding pockets in a target protein. Such aromatic amine-containing scaffolds are considered promising building blocks in medicinal chemistry.[9]

A Hypothetical FBDD Campaign: Targeting a Protein Kinase with APDM

To illustrate the practical application of APDM, we will outline a hypothetical FBDD campaign against a protein kinase, a well-established class of drug targets.

Experimental Workflow Overview

The following diagram outlines the key stages of our proposed FBDD workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization & Validation cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (APDM included) B Primary Biophysical Screen (e.g., SPR) A->B High Throughput C Hit Confirmation (Orthogonal Method, e.g., NMR) B->C Validate Hits D Structural Biology (X-ray Crystallography) C->D E Binding Affinity Determination (ITC) D->E Structure-guided F SAR by Catalog E->F Prioritize for Elaboration G Fragment Growing/Linking H Iterative Medicinal Chemistry G->H Improve Potency & Properties I Lead Compound H->I Candidate Selection

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for FBDD using APDM

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its ability to detect the weak binding affinities typical of fragments in real-time.[10][11][12]

Materials:

  • Purified, active protein kinase (target)

  • APDM and other fragment library members dissolved in 100% DMSO

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization: Covalently immobilize the protein kinase onto the sensor chip surface via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU).

  • Fragment Solution Preparation: Prepare a stock solution of APDM at 10 mM in 100% DMSO. For the primary screen, create a working solution by diluting the stock to 200 µM in running buffer, ensuring the final DMSO concentration is below 2%.

  • SPR Screening:

    • Equilibrate the system with running buffer.

    • Inject the 200 µM APDM solution over the immobilized target surface and a reference flow cell (without the target) for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).

    • Regenerate the surface if necessary with a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • A positive binding event is identified by a significant increase in RU during the association phase and a subsequent decrease during the dissociation phase.

    • Hits are flagged for further confirmation.

Protocol 2: Hit Confirmation and Characterization by NMR Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[13][14][15] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for detecting weak binders.[16]

Materials:

  • Purified protein kinase

  • APDM (confirmed hit from SPR)

  • NMR buffer (e.g., deuterated phosphate buffer)

  • NMR spectrometer equipped with a cryoprobe

Procedure (STD-NMR):

  • Sample Preparation: Prepare two NMR samples:

    • Sample 1: APDM at 200 µM in NMR buffer.

    • Sample 2: APDM at 200 µM and the protein kinase at 10 µM in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum of APDM alone.

    • For the sample containing the protein and APDM, acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances and an "off-resonance" spectrum where the saturation frequency is applied to a region devoid of protein signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of APDM that are in close proximity to the protein upon binding.

    • The presence of signals in the STD spectrum confirms the binding of APDM to the protein kinase.

Protocol 3: Structural Elucidation by X-ray Crystallography

Rationale: X-ray crystallography provides high-resolution structural information of the protein-fragment complex, revealing the precise binding mode of the fragment.[17][18][19] This information is crucial for guiding the subsequent hit-to-lead optimization phase.[6]

Materials:

  • Highly purified and concentrated protein kinase

  • APDM

  • Crystallization reagents (screens and optimization solutions)

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Protein Crystallization: Screen for crystallization conditions of the protein kinase alone to obtain well-diffracting crystals.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of APDM (e.g., 1-10 mM, solubility permitting) and allow them to soak for a defined period (e.g., a few hours to overnight).

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure.

    • Carefully analyze the resulting electron density maps to identify the bound APDM molecule.

    • Refine the structure of the protein-APDM complex.

    • Analyze the binding pocket and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between APDM and the protein kinase. This will reveal vectors for chemical modification.

Hit-to-Lead Optimization: From APDM to a Potent Inhibitor

The high-resolution crystal structure of the protein kinase in complex with APDM would be the cornerstone for the hit-to-lead optimization phase. Medicinal chemists can then employ strategies such as "fragment growing" or "fragment linking."

Fragment Growing Strategy

Fragment_Growing cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Improved Potency A APDM in Binding Pocket B Identify Unoccupied Pockets & Interaction Points A->B C Synthesize Analogs (Modify 3-amino group) B->C Design D Optimized Lead Compound (Increased Affinity & Selectivity) C->D Test & Iterate

Caption: The iterative process of fragment growing, guided by structural data.

For instance, if the crystal structure reveals that the 3-amino group of APDM is pointing towards an unoccupied hydrophobic pocket, chemists can synthesize a small library of analogs where this amine is acylated or alkylated with various substituents to extend into this pocket and form additional favorable interactions, thereby increasing binding affinity and potency.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its physicochemical properties are well-suited for fragment screening, and its chemical structure offers clear vectors for synthetic elaboration. The systematic application of biophysical screening techniques, followed by high-resolution structural studies, can unlock the potential of this and similar fragments to be developed into novel, potent, and selective therapeutics. The protocols and strategies outlined in this application note provide a robust framework for researchers to leverage the power of FBDD in their own drug discovery endeavors.

References

  • Reddy, C., & Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. [Link]

  • Ciancarini, A. (2017). Fragment-Based Drug Discovery and X-Ray Crystallography. ResearchGate. [Link]

  • Vajda, S., Allen, K., Keseru, G., & Whitty, A. (2019). Development and applications of fragment based drug design methods. Boston University. [Link]

  • Gomez-Angel, A. R., Klein, H. F., Yao, S. Y., Donald, J. R., Firth, J. D., Appiani, R., Palmer, C. J., Lincoln, J., Lucas, S. C. C., Fusani, L., Storer, R. I., & O'Brien, P. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Rouchal, M., et al. (2011). (1-Adamantyl)(3-aminophenyl)methanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved February 2, 2026, from [Link]

  • Ciulli, A. (2017). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? PubMed Central. [Link]

  • Blundell, T. L., & Jhoti, H. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PubMed Central. [Link]

  • Pellecchia, M. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Peterson, F. C., & Volkman, B. F. (2019). Fragment-based screening by protein-detected NMR spectroscopy. PubMed Central. [Link]

  • Smith, J. C., et al. (2022). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central. [Link]

  • de Esch, I. J. P., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved February 2, 2026, from [Link]

  • Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved February 2, 2026, from [Link]

  • AlKharboush, D. F., Kozielski, F., & Wells, G. (2025). Fragment-based drug discovery: A graphical review. ResearchGate. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Minikel, E. V. (2016). NMR fragment screening. CureFFI.org. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved February 2, 2026, from [Link]

  • Al-Hulli, Z., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of Fragment-Based Discovery Success Stories with their... | Download Table. Retrieved February 2, 2026, from [Link]

  • Rich, R. L., & Myszka, D. G. (2010). Fragment Screening by Surface Plasmon Resonance. PubMed Central. [Link]

  • Solarova, Z., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [Link]

  • Angiulli, G., et al. (2017). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]

  • Hu, Y., & Bajorath, J. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. The AAPS Journal. [Link]

  • ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery | Request PDF. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Computational Methods to Support Fragment-based Drug Discovery | Request PDF. Retrieved February 2, 2026, from [Link]

  • Hartshorn, M. J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Biochemistry. [Link]

  • ResearchGate. (n.d.). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF. Retrieved February 2, 2026, from [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. [Link]

  • PubChem. (n.d.). (3,4-Diaminophenyl)phenyl methanone. Retrieved February 2, 2026, from [Link]

  • Elgaher, W. A. M., & Koch, O. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Troubleshooting Side Reactions in Polysubstituted Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted benzophenones are critical pharmacophores in drug discovery (e.g., anti-inflammatory agents, kinase inhibitors) and UV-blocking materials. However, their synthesis is frequently plagued by three specific failure modes: regioisomer scrambling (Friedel-Crafts), tertiary alcohol formation (Organometallic addition), and biaryl homocoupling (Carbonylative cross-coupling).

This guide provides a root-cause analysis and validated troubleshooting workflows for these specific issues. It moves beyond standard textbook procedures to address the steric and electronic nuances of polysubstituted systems.

Module 1: The "Double Addition" Trap (Organometallic Route)

Scenario: You are attempting to synthesize a sterically crowded benzophenone using a Grignard reagent (


) and an acid chloride or ester.
Failure Mode:  The product is contaminated or dominated by a tertiary alcohol (triphenylmethanol derivative).
Root Cause Analysis

The ketone product formed after the first addition is often more reactive toward the nucleophile than the starting ester or acid chloride.[1] In polysubstituted systems, steric hindrance can slow the initial attack, but once the ketone is formed, it remains susceptible to a second equivalent of the Grignard reagent.

The Solution: The Weinreb Chelation Protocol

To stop the reaction at the ketone stage, you must stabilize the intermediate. The Weinreb Amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the metal, preventing the collapse of the tetrahedral intermediate until acidic hydrolysis occurs during workup.

Protocol: Weinreb Amide Synthesis & Addition
  • Formation of Weinreb Amide:

    • React your substituted benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Pyridine (2.2 equiv) in DCM at 0°C.

    • Checkpoint: Verify conversion via TLC. The amide is stable and can be purified.

  • Grignard Addition:

    • Dissolve Weinreb amide in anhydrous THF (0.5 M). Cool to -78°C (or 0°C for sterically hindered substrates).

    • Add

      
       (1.2 equiv) dropwise.
      
    • CRITICAL: Do not warm above 0°C before quenching.

  • Quench:

    • Pour into cold 1M HCl. This breaks the O-Mg-N chelate and releases the ketone.

Visualizing the Stabilization Mechanism

WeinrebMechanism Start Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Chelate (Mg coordinated to O-Me and O-) Start->Intermediate Nucleophilic Attack Grignard R-MgBr (Nucleophile) Grignard->Intermediate Product Benzophenone (Ketone) Intermediate->Product Hydrolysis (releases Mg) SideProduct Tertiary Alcohol (Over-addition) Intermediate->SideProduct BLOCKED by Chelation Quench Acid Hydrolysis (H3O+)

Figure 1: The Weinreb amide prevents the expulsion of the leaving group during the reaction, effectively 'masking' the ketone until the quench.

Module 2: Regioisomer Scrambling (Friedel-Crafts Acylation)

Scenario: You are acylating a toluene or anisole derivative to make a para-substituted benzophenone. Failure Mode: You observe a mixture of ortho/para isomers, or unexpected "meta" substitution due to rearrangement.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Ortho/Para mix High TemperatureThermodynamic Control: Lower temp to 0°C–5°C. Para is kinetically favored due to sterics. High temp allows equilibration to the thermodynamic mix.
Alkyl Migration Reversible AcylationSolvent Switch: Switch from Nitrobenzene (high boiling) to DCM or DCE. Avoid high temperatures which promote retro-Friedel-Crafts dealkylation/rearrangement.
Low Yield ComplexationStoichiometry Check: The product ketone complexes with Lewis Acid (AlCl3).[2] You must use >2.2 equivalents of AlCl3 (1 for the reagent, 1 for the product complex).
Tarry Residue PolymerizationOrder of Addition: Add the catalyst to the acid chloride first to form the acylium ion, then add the substrate dropwise.
The "Perpendicular" Conformation Issue

In polysubstituted benzophenones, the two phenyl rings cannot be coplanar due to steric clash between ortho protons. This forces the rings to twist.

  • Impact: This twist reduces conjugation, making the carbonyl less electron-withdrawing than expected in subsequent steps.

  • Detection: UV-Vis shift (hypsochromic/blue shift) compared to unsubstituted benzophenone.

Module 3: The "Missing Carbonyl" (Carbonylative Suzuki Coupling)

Scenario: You are using Pd-catalyzed coupling with CO gas (or a surrogate like MOF-CO or chloroform) to link


 and 

. Failure Mode: The major product is the Biaryl (direct coupling) instead of the Benzophenone (carbonylative coupling).
Mechanism & Failure Point

The reaction relies on the rate of CO insertion (


) being faster than the rate of transmetallation/reductive elimination of the biaryl (

).

SuzukiCarbonylative Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd CO_Insert CO Insertion (Ar-CO-Pd-Br) OxAdd->CO_Insert High CO Pressure Transmetal Transmetallation (+ Ar'-B(OH)2) OxAdd->Transmetal Low CO Pressure (FAILURE PATH) CO_Insert->Transmetal RedElim Reductive Elimination Transmetal->RedElim Fail Biaryl Side Product (Ar-Ar') Transmetal->Fail Direct Coupling Target Benzophenone (Ar-CO-Ar') RedElim->Target

Figure 2: The competition between CO insertion and direct biaryl coupling. High CO concentration is required to drive the green pathway.

Optimization Protocol
  • Pressure: If using CO gas, increase pressure to >5 atm. The insertion of CO into the Ar-Pd bond is reversible; high pressure drives it forward.

  • Ligand Selection: Use bulky phosphines (e.g., Xantphos or DPEphos ). Large bite angles favor the reductive elimination of the ketone over the biaryl.

  • CO Surrogates: If gas cylinders are unavailable, use Molybdenum hexacarbonyl [Mo(CO)6] or Phenyl formate . These release CO in situ, often creating a higher local concentration near the catalyst.

FAQ: Common User Queries

Q: Can I use an acid chloride and an organolithium reagent instead of Grignard? A: Generally, no. Organolithiums are too reactive and "hard." They will attack the ketone product even faster than Grignard reagents, leading to mixtures of tertiary alcohols and enolization side products. Stick to the Weinreb amide route or use organocuprates (Gilman reagents) which are softer nucleophiles.

Q: My Friedel-Crafts reaction works for benzoyl chloride but fails with nitro-benzoyl chloride. Why? A: The nitro group is strongly electron-withdrawing. This destabilizes the acylium ion intermediate, making it harder to form.

  • Fix: Increase the temperature (reflux in DCE) or switch to a stronger Lewis Acid like GaCl3 or SbF5 (though handle with extreme caution).

Q: How do I separate the ortho/para isomers if they co-elute on TLC? A: Benzophenone isomers often have very similar polarities.

  • Crystallization: Para isomers are usually more symmetric and have higher melting points. Try recrystallizing from EtOH/Hexane.

  • HPLC: Use a Phenyl-Hexyl column rather than C18. The

    
     interactions with the benzophenone rings often provide better separation selectivity for regioisomers.
    

References

  • Friedel-Crafts Acylation & Selectivity

    • Mechanism and limitations of FC Acylation.[3][4] Master Organic Chemistry.[1] Link

  • Weinreb Amide Protocol

    • Synthesis of 2-Aminobenzophenones via Weinreb-Nahm Amides. BenchChem Application Notes. Link

  • Carbonylative Coupling

    • Carbonylative Suzuki Couplings of Aryl Bromides under Base-Free Conditions.[5] Organic Letters (ACS). Link

  • Grignard Addition Chemoselectivity

    • Chemoselectivity of Grignard Reagent Addition to Nitrile vs Weinreb Amide.[6] ResearchGate.[7] Link

Sources

Technical Support Center: Overcoming Low Yield in Substituted Benzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for substituted benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this important class of compounds. We will delve into the common pitfalls associated with various synthetic routes and provide actionable troubleshooting strategies grounded in established chemical principles.

Introduction

Substituted benzophenones are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1] While several methods exist for their preparation, achieving high yields can be challenging, particularly with sterically hindered or electronically deactivated substrates. This guide will focus on troubleshooting the most common synthetic methodologies: Friedel-Crafts acylation, Grignard reactions, and modern cross-coupling strategies.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured to help you diagnose the potential cause of low yield in your reaction and provide specific, actionable solutions.

Issue 1: Low Yield in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for benzophenone synthesis.[2] However, it is prone to several issues that can drastically reduce yields.

Question: My Friedel-Crafts acylation of a substituted benzene with a substituted benzoyl chloride is giving a low yield or a complex mixture of products. What's going wrong?

Answer: Low yields in Friedel-Crafts acylation can stem from several factors, ranging from reagent quality to substrate reactivity and reaction conditions. Let's break down the common culprits.

Probable Cause A: Catalyst Deactivation or Insufficient Amount

The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[3] Any water present in the reagents or solvent will react with and deactivate the catalyst. Furthermore, the catalyst complexes with the product benzophenone, meaning it is consumed stoichiometrically.[3]

  • Solution:

    • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.[3]

    • Sufficient Catalyst: Use at least 1.1 to 1.3 equivalents of AlCl₃ to account for complexation with the product ketone.[3] For substrates containing other Lewis basic functional groups, even more catalyst may be required.

Probable Cause B: Substrate Deactivation

Friedel-Crafts reactions are notoriously ineffective on aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR).[4] These groups deactivate the ring towards electrophilic attack by the acylium ion.

  • Solution:

    • Alternative Synthesis: If your aromatic substrate is strongly deactivated, consider a different synthetic approach, such as a Suzuki or Heck coupling, or a Grignard reaction.[5]

    • Protecting Groups: In some cases, it may be possible to use a protecting group strategy to temporarily mask the deactivating group.

Probable Cause C: Steric Hindrance

Bulky substituents on either the aromatic ring or the benzoyl chloride can sterically hinder the approach of the reactants, leading to low yields.[6] This is particularly problematic when substituents are in the ortho position to the reacting site.[7][8]

  • Solution:

    • Harsher Conditions: Increasing the reaction temperature or using a more potent Lewis acid (e.g., AlBr₃) might overcome moderate steric hindrance, but often leads to more side products.[4]

    • Alternative Routes: For severely hindered benzophenones, alternative methods like palladium-catalyzed carbonylative coupling or reactions involving organometallic reagents are often more successful.[9][10][11]

Probable Cause D: Side Reactions - Polyacylation and Isomer Formation

While less common than in Friedel-Crafts alkylation, polyacylation can occur if the product ketone is more reactive than the starting material. More frequently, if the aromatic ring has multiple available positions for substitution, a mixture of isomers can be formed, complicating purification and lowering the yield of the desired product.[12][13]

  • Solution:

    • Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent to minimize polyacylation.

    • Directing Group Strategy: Leverage the directing effects of existing substituents to favor the formation of the desired isomer. For instance, in the acylation of toluene, the para-product is typically favored over the ortho-product due to sterics.[12]

Issue 2: Poor Conversion in Grignard Reactions

The addition of an aryl Grignard reagent to a benzaldehyde or benzonitrile derivative, followed by oxidation or hydrolysis, is another common route to benzophenones.[14][15]

Question: I am attempting to synthesize a substituted benzophenone via a Grignard reaction, but I am recovering a significant amount of unreacted starting material.

Answer: Grignard reactions are powerful but highly sensitive to reaction conditions. Low conversion often points to issues with the Grignard reagent itself or competing side reactions.

Probable Cause A: Inactive Grignard Reagent

Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[14] Any exposure will lead to decomposition and a lower effective concentration of the active nucleophile.

  • Solution:

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous ethereal solvents (diethyl ether or THF). Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[14]

    • Freshly Prepared/Titrated Reagent: It is always best to use a freshly prepared Grignard reagent. If using a commercial solution, ensure it has been recently titrated to determine its exact molarity.[14]

    • Magnesium Activation: The magnesium turnings used to prepare the reagent can have a passivating oxide layer. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane prior to the addition of the aryl halide is crucial for initiating the reaction.[14]

Probable Cause B: Incompatible Functional Groups

Grignard reagents are strong bases and will be quenched by any acidic protons present in the substrate or solvent. Functional groups such as alcohols, phenols, carboxylic acids, and primary or secondary amines will react with the Grignard reagent in an acid-base reaction rather than the desired nucleophilic addition.[14]

  • Solution:

    • Protecting Groups: Protect any acidic functional groups on your substrate before introducing the Grignard reagent. For example, a hydroxyl group can be protected as a silyl ether.

    • Use of Excess Reagent: If the acidic proton is unavoidable (e.g., the amine in 2-aminobenzonitrile), a second equivalent of the Grignard reagent must be used to deprotonate it before the nucleophilic addition can occur.[14]

Probable Cause C: Steric Hindrance

As with Friedel-Crafts reactions, bulky groups near the reaction center (the carbonyl carbon of the aldehyde or the nitrile carbon) can impede the approach of the Grignard reagent.[16]

  • Solution:

    • Higher Temperatures/Longer Reaction Times: Refluxing in a higher-boiling solvent like THF for an extended period may help to drive the reaction to completion.

    • Use of Barbier Conditions: In some cases, generating the Grignard reagent in situ in the presence of the electrophile (Barbier conditions) can be effective.

    • Switch to Organolithium Reagents: Aryllithium reagents are generally more reactive than their Grignard counterparts and may be more effective for hindered substrates.

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Modern methods like Suzuki and Heck couplings offer powerful alternatives for constructing benzophenones, especially for complex or sterically hindered targets.[17][18] However, these reactions have their own set of challenges.

Question: My Suzuki coupling between an arylboronic acid and an aryl halide to form a benzophenone precursor is failing or giving a low yield.

Answer: The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of the catalyst, ligands, base, and solvent, as well as the exclusion of oxygen.

Probable Cause A: Catalyst Deactivation

The active Pd(0) catalyst can be deactivated through oxidation or aggregation.[19] The choice of ligand is critical for stabilizing the catalyst and promoting the desired reaction pathway.

  • Solution:

    • Degas Solvents: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles to remove dissolved oxygen.

    • Ligand Screening: The optimal ligand is highly substrate-dependent. For challenging couplings, screen a variety of phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[20][21]

    • Pre-catalyst Choice: Using modern, air-stable pre-catalysts (e.g., XPhos Pd G4) can improve reproducibility and success rates.[20]

Probable Cause B: Unfavorable Reaction Conditions

The choice of base and solvent system can have a profound impact on the reaction outcome.[17] The base is required to activate the boronic acid, and the solvent must be able to dissolve all components of the reaction mixture.

  • Solution:

    • Base Optimization: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For less reactive substrates, a stronger base may be necessary. The hydration state of the base can also be important.[21]

    • Solvent System Screening: A variety of solvents and solvent mixtures can be employed, such as THF/water, dioxane/water, or DMF.[20] For substrates with poor solubility, a higher boiling point solvent like toluene or DMF may be required.[22]

Probable Cause C: Side Reactions - Homocoupling and Protodeboronation

Two common side reactions in Suzuki couplings are the homocoupling of the boronic acid (to form a biaryl byproduct) and protodeboronation (the replacement of the boronic acid group with a hydrogen atom).[20]

  • Solution:

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid to compensate for any decomposition.

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, in some cases, strictly anhydrous conditions can suppress protodeboronation.

    • Careful Temperature Control: High temperatures can sometimes promote homocoupling. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Quantitative Data Summary

The following table provides a general comparison of reaction parameters for the different synthetic methods. Note that optimal conditions are highly substrate-dependent.

ParameterFriedel-Crafts AcylationGrignard ReactionSuzuki Coupling
Catalyst/Reagent AlCl₃ (1.1-1.3 eq.)[3]Arylmagnesium Halide (1-2.2 eq.)[14]Pd Catalyst (1-5 mol%), Ligand, Base[23]
Temperature 0 °C to reflux[3]0 °C to reflux[14]Room temp. to >100 °C[22]
Solvent CS₂, CH₂Cl₂, NitrobenzeneDiethyl Ether, THF[14]Dioxane/H₂O, Toluene, DMF[20]
Key Limitations Deactivated rings, Steric hindrance[4]Acidic protons, Steric hindrance[14]Catalyst deactivation, Side reactions[19][20]
Typical Yields 50-90%[24]60-85%70-95%[22]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzene with m-Toluoyl Chloride[3]
  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap for HCl gas).

  • Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent like dichloromethane. Cool the suspension to 0-5 °C in an ice-water bath.

  • Reactant Addition: Dissolve m-toluoyl chloride (1.0 equivalent) in excess anhydrous benzene (which also serves as the solvent) and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride-ketone complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.[5]

Protocol 2: Synthesis of 2-Aminobenzophenone via Grignard Reaction[14]
  • Grignard Reagent Preparation: Under an inert atmosphere (N₂ or Ar), place magnesium turnings (2.5 equivalents) in an oven-dried, three-necked flask. Add a small crystal of iodine to activate the magnesium. Add anhydrous THF. Dissolve bromobenzene (2.2 equivalents) in anhydrous THF and add it to a dropping funnel. Add a small portion of the bromobenzene solution to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise to maintain a gentle reflux. After the addition, stir until the magnesium is consumed.

  • Reaction with Nitrile: In a separate oven-dried flask under an inert atmosphere, dissolve 2-aminobenzonitrile (1.0 equivalent) in anhydrous THF and cool the solution in an ice bath.

  • Addition: Slowly add the freshly prepared Grignard reagent to the cooled 2-aminobenzonitrile solution via a cannula or dropping funnel. Note: The first equivalent of Grignard reagent will deprotonate the amine.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up and Hydrolysis: Cool the reaction mixture and quench by slowly pouring it into an ice-cold solution of aqueous acid (e.g., 1 M HCl). Stir the acidic mixture for a few hours to ensure complete hydrolysis of the intermediate imine to the ketone.

  • Purification: Make the aqueous solution basic with 10 M NaOH and extract with an organic solvent like chloroform. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[14]

Visualizations

Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts Acylation cause1 Reagent/Catalyst Issue? start->cause1 cause2 Substrate Reactivity Issue? start->cause2 cause3 Side Reactions? start->cause3 sol1a Ensure anhydrous conditions. Use fresh/dry AlCl3. cause1->sol1a Yes sol1b Use >1.1 eq. AlCl3. cause1->sol1b Yes sol2a Substrate is deactivated (e.g., -NO2)? cause2->sol2a Yes sol2b Substrate is sterically hindered? cause2->sol2b No sol3a Isomer mixture formed? cause3->sol3a Yes alt_route1 Consider alternative synthesis (e.g., Suzuki, Grignard). sol2a->alt_route1 Yes alt_route2 Consider alternative synthesis for hindered ketones. sol2b->alt_route2 Yes optimize1 Optimize reaction temp. and time. sol3a->optimize1 Yes

Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.

General Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex oa oa Oxidative Addition pd2_diaryl Ar-Pd(II)L_n-Ar' pd2_complex->pd2_diaryl tm tm Transmetalation pd2_diaryl->pd0 re product Ar-Ar' (Product) pd2_diaryl->product re re Reductive Elimination aryl_halide Ar-X aryl_halide->oa boronic_acid Ar'-B(OR)2 boronic_acid->tm base Base base->tm

Sources

Preventing polyacylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Operational Topic: Preventing Polyacylation in Friedel-Crafts Reactions Ticket Priority: High (Selectivity Critical)

Core Directive: The Deactivation Principle

User Query: "Why am I seeing di-acylated byproducts? I thought Friedel-Crafts acylation stopped automatically at mono-substitution?"

Technical Analysis: You are correct that standard Friedel-Crafts acylation is generally self-limiting. The introduction of an acyl group (R-C=O) places a strong electron-withdrawing group (EWG) on the aromatic ring. This deactivates the ring toward further electrophilic attack by the acylium ion (


).[1]

However, polyacylation occurs in specific "Super-Nucleophile" scenarios:

  • Highly Activated Substrates: Systems like ferrocene , anthracene , or poly-methoxy benzenes are so electron-rich that the deactivating effect of the first acyl group is insufficient to prevent a second attack.

  • Intramolecular Cyclization: If the acyl chain allows for ring closure, a second "acylation" (cyclization) is kinetically favored.

  • Forcing Conditions: Excessive Lewis Acid loading or high temperatures can overcome the activation energy barrier for the second substitution.

Visualizing the Control Logic

The following decision tree outlines the logic for selecting the correct protocol based on your substrate's reactivity profile.

AcylationControl Start Start: Substrate Assessment CheckActivation Is Substrate Highly Activated? (e.g., Ferrocene, Anisole, Thiophene) Start->CheckActivation Standard Standard Protocol (Benzene, Toluene) CheckActivation->Standard No Risk High Risk of Polyacylation CheckActivation->Risk Yes Result Target: >95% Mono-Acylated Product Standard->Result Self-Limiting Strategy1 Strategy A: Stoichiometric Control (0.9 eq Acyl Chloride) Risk->Strategy1 Strategy2 Strategy B: Catalyst Tuning (Switch AlCl3 -> ZnCl2 or H3PO4) Risk->Strategy2 Strategy3 Strategy C: High Dilution (Solvent Cage Effect) Risk->Strategy3 Strategy1->Result Strategy2->Result Strategy3->Result

Figure 1: Decision matrix for preventing polyacylation based on substrate electronic density.

Critical Protocols: Handling "Super-Nucleophiles"

The most common failure point for researchers is applying "Benzene Protocols" to "Ferrocene/Activated Systems." Below is the corrected methodology for high-reactivity substrates.

Protocol A: Mono-Acetylation of Ferrocene (The "Red/Orange" Indicator)

Context: Ferrocene is prone to 1,1'-diacylation because the two Cp rings communicate electronically but are spatially distinct. Once one ring is acylated, the second ring remains nucleophilic enough to react if conditions are too harsh.

Reagents:

  • Substrate: Ferrocene (1.0 eq)

  • Reagent: Acetic Anhydride (Excess, acts as solvent/reagent)

  • Catalyst: 85% Phosphoric Acid (

    
    )  — Do NOT use 
    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve ferrocene (1.0 g) in acetic anhydride (3.0 mL).

  • Catalyst Addition (The Control Point): Add 85%

    
     dropwise (approx. 0.5 mL).
    
    • Why?

      
       is a milder Brønsted acid compared to Lewis acids like 
      
      
      
      . It generates the acylium ion in sufficient concentration to react with ferrocene but insufficient to drive the reaction to the di-acetylated product rapidly [1].
  • Thermal Regulation: Heat to exactly 60°C for 10 minutes.

    • Warning: Exceeding 80°C or 20 minutes drastically increases the yield of 1,1'-diacetylferrocene (Red product).

  • Quench: Pour onto crushed ice/water.

  • Neutralization: Neutralize with solid

    
     until 
    
    
    
    evolution ceases.
  • Purification: The crude solid contains Ferrocene (Yellow), Mono-acetylferrocene (Orange), and Di-acetylferrocene (Red). Separation via column chromatography (Silica gel; Eluent: Hexane

    
     1:1 Hexane/EtOAc) is mandatory.
    
Protocol B: Activated Aromatics (e.g., Anisole/Veratrole)

Context: Methoxy groups are strong activators. Using neat acyl chloride often leads to mixtures.

  • Solvent Selection: Use Nitromethane or Dichloromethane (DCM) .

    • Insight: Nitromethane forms a complex with

      
      , moderating its activity and improving regioselectivity [2].
      
  • Inverse Addition:

    • Dissolve Catalyst (

      
       or 
      
      
      
      ) in solvent.
    • Add Acyl Chloride first to form the complex.

    • Add the Aromatic Substrate slowly (dropwise) to the complex.

    • Mechanism:[2][3][4][5][6][7] This ensures the substrate is never in the presence of excess active electrophile.

Troubleshooting Center (FAQ)

Ticket #101: "I see a dark polymeric sludge instead of my ketone."

  • Diagnosis: You likely experienced Polyalkylation or Polymerization , not Polyacylation.

  • Root Cause: Did you use an alkyl halide instead of an acyl halide? Or is your substrate acid-sensitive (e.g., furan)?

  • Corrective Action: Verify reagent identity. If using acid-sensitive heterocycles, switch to Friedel-Crafts Acylation using Mixed Anhydrides with mild catalysts like triflates (

    
    ) [3].
    

Ticket #102: "My GC-MS shows M+ and (M + RCO)+ peaks."

  • Diagnosis: True Polyacylation.

  • Root Cause: Substrate is too electron-rich (e.g., 1,3,5-trimethoxybenzene).

  • Corrective Action:

    • Reduce Catalyst Strength: Switch from

      
       to 
      
      
      
      or
      
      
      .
    • Stoichiometry: Use a deficit of acyl chloride (0.9 equivalents).

    • Temperature: Run the reaction at -78°C or 0°C rather than reflux.

Ticket #103: "Can I use solid-supported catalysts to stop polyacylation?"

  • Answer: Yes. Zeolites (e.g., H-Beta, HY) are excellent for this. The pore size of the zeolite imposes shape selectivity . Once the bulky mono-acylated product forms, it cannot easily orient itself within the pore to accept a second acyl group, effectively physically blocking polyacylation [4].

Comparative Data: Catalyst Selection

Select the catalyst based on your substrate's electronic activation level.

Substrate TypeExampleActivation LevelRecommended CatalystRisk of Polyacylation
Super-Activated Ferrocene, PyrroleVery High

,

High
Activated Anisole, PhenolHigh

,

Moderate
Standard Benzene, TolueneNeutral

Low
Deactivated ChlorobenzeneLow

(Reflux)
Negligible

References

  • Boerth, D. W., & Morreale, A. (1999). Microscale synthesis of acetylferrocene: A Friedel-Crafts acylation.[1] Journal of Chemical Education, 76(10), 1431. Link

  • Olah, G. A. (1973). Friedel-Crafts Chemistry.[2][3][8][5][6][7][9][10][11][12] Wiley-Interscience. (Classic text establishing the nitromethane moderation effect).

  • Kawada, A., Mitamura, S., & Kobayashi, S. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acid Catalysts. Journal of the American Chemical Society, 116(26), 12115-12116. Link

  • Corma, A., et al. (2001). Zeolites for Friedel-Crafts Acylation. Journal of Catalysis, 203(1), 133-139. Link

Sources

Technical Support Center: Aminobenzophenone Derivatives Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for Aminobenzophenone (ABP) derivatives .

If you are here, you are likely facing one of two problems:

  • Unexpected Formation: You are analyzing benzodiazepines (e.g., Diazepam, Nitrazepam) and seeing growing impurity peaks identified as benzophenones.

  • Unexpected Loss: You are using 2-aminobenzophenone as a starting material or standard, and it is degrading into insoluble or highly fluorescent byproducts (acridones).

This guide treats ABPs not just as static molecules, but as dynamic intermediates in a high-energy landscape. They are the thermodynamic sinks of benzodiazepine hydrolysis but the photochemical sources of acridone cyclization.

Module 1: Hydrolytic Instability (The Formation Pathway)

The Issue: High background levels of 2-aminobenzophenone derivatives appearing in benzodiazepine formulations or stock solutions.

The Mechanism: Azomethine Bond Cleavage

Benzodiazepines are cyclic amidines. Under acidic conditions (pH < 3) or thermal stress, the seven-membered diazepine ring is thermodynamically unstable. The degradation is driven by the hydrolysis of the 4,5-azomethine bond (or 1,2-amide bond depending on substituents), resulting in ring-opening to yield the corresponding 2-aminobenzophenone and glycine.

Visualizing the Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of Diazepam to 2-Methylamino-5-chlorobenzophenone (MACB) and subsequently 2-Amino-5-chlorobenzophenone (ACB).

BenzodiazepineHydrolysis cluster_legend Legend Diazepam Diazepam (Parent Drug) Inter Ring-Opened Intermediate Diazepam->Inter Acid Hydrolysis (H+) Azomethine Cleavage MACB 2-Methylamino-5- chlorobenzophenone Inter->MACB - Glycine Glycine Glycine Derivative Inter->Glycine ACB 2-Amino-5- chlorobenzophenone MACB->ACB N-Demethylation (Slow, Oxidative) key1 Parent Drug key2 Degradant (ABP)

Figure 1: Acid-catalyzed hydrolysis pathway of Diazepam yielding aminobenzophenone derivatives.

Troubleshooting Protocol: Differentiating Hydrolysis from Synthesis Impurities
SymptomProbable CauseVerification Step
Peak increases with time in diluent Diluent pH is too low (< pH 3.0).Self-Validation: Prepare sample in neutral buffer (pH 7.0). If peak growth stops, it is in-situ hydrolysis.
Peak present at T=0 only Process impurity (Synthesis carryover).Self-Validation: Inject the API manufacturing precursor. If RT matches exactly, it is a synthesis byproduct.
Peak area varies by injection On-column hydrolysis.Self-Validation: Reduce column temperature from 40°C to 25°C. If peak area decreases, degradation is occurring during chromatography.

Module 2: Photochemical Degradation (The Disappearance Pathway)

The Issue: Your 2-aminobenzophenone standard solution is turning yellow/brown, or you observe "missing mass" in your mass balance study.

The Mechanism: Photo-Cyclization to Acridones

Aminobenzophenones are photo-labile. Upon exposure to UV light (specifically UV-A and UV-B), the carbonyl group becomes excited. Through a radical mechanism, the molecule can undergo intramolecular cyclization to form acridones (e.g., 2,4-dichloro-9,10-acridinone). These are highly stable, often fluorescent, and insoluble in aqueous media, leading to precipitation.

Visualizing the Pathway

Photodegradation ABP 2-Amino-5-chlorobenzophenone (Ground State) Excited Excited Triplet State [n-π*] ABP->Excited UV Light (hv) Radical Biradical Intermediate Excited->Radical ISC / H-Abstraction Acridone 2,4-Dichloro-9,10-acridinone (Cyclized Product) Radical->Acridone Cyclization (-H2O) Dimer Azo-Dimers (Oxidative Coupling) Radical->Dimer Dimerization (Concentration Dependent)

Figure 2: Photochemical degradation of 2-aminobenzophenones into acridones and dimers.

Troubleshooting Protocol: Photostability Management
  • The Amber Glass Rule:

    • Action: All ABP solutions must be stored in amber glassware.

    • Reasoning: Amber glass blocks UV wavelengths <450nm, preventing the n-π* transition required for the triplet state formation.

  • The "Yellow Shift" Check:

    • Observation: If your clear ABP solution turns yellow, do not assume concentration increase.

    • Action: Check UV absorbance. Acridones have a distinct bathochromic shift (red shift) and strong fluorescence compared to the parent benzophenone.

  • Solubility Failure:

    • Issue: Precipitation in stored samples.

    • Cause: Acridones are significantly less soluble in methanol/water mixtures than ABPs. Filter and analyze the solid by IR; a carbonyl stretch shift (from ketone to quinone-like) confirms acridone formation.

Module 3: Analytical Forensics (HPLC/LC-MS)

The Issue: Poor resolution between the parent drug and the benzophenone derivative, or peak tailing.

Chromatographic Behavior

Aminobenzophenones are generally less polar (more hydrophobic) than their parent benzodiazepines because they lack the polar amide/lactam functionality of the diazepine ring. However, they possess a primary aromatic amine which is basic (pKa ~ 2-3).

Method Optimization Table
ParameterRecommendationTechnical Rationale
Column Choice C18 or Phenyl-HexylPhenyl phases offer unique selectivity for the benzophenone aromatic system via

interactions.
Mobile Phase pH pH > 3.5 At pH < 2.5, the primary amine is protonated (

), causing early elution and peak tailing due to silanol interactions.
Detection (UV) 230 nm or 254 nm ABPs have strong

transitions here. Avoid 210 nm if using formate buffers to reduce noise.
Gradient High Organic HoldABPs elute after the parent drug in Reverse Phase. Ensure the gradient goes to 90% organic to elute dimers/acridones.

Frequently Asked Questions (FAQ)

Q: Is the degradation of Diazepam to 2-Amino-5-chlorobenzophenone reversible? A: In aqueous acidic media, no . The ring opening is effectively irreversible because the glycine fragment is often lost or the equilibrium heavily favors the open ketone form. However, in synthetic organic chemistry (anhydrous conditions), 2-ABPs are precursors to benzodiazepines.

Q: I see a peak at RRT 0.85 relative to Diazepam. Is this the benzophenone? A: Likely no . Benzophenones are usually more retained (RRT > 1.0) on standard C18 columns due to higher hydrophobicity. Early eluting peaks are often the "Open Ring Acid" intermediate before it decarboxylates/cleaves to the benzophenone [1].

Q: Why does my 2-aminobenzophenone standard have a shelf life of only 1 week? A: If stored in clear glass or at room temperature, it is reacting with oxygen and light. Corrective Action: Store at -20°C in amber vials under Argon atmosphere to extend stability to 12 months.

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[1] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577.[1]

  • Nudelman, N. S., & de Waisbaum, R. G. (1995).[2] Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998–1004.[2]

  • BenchChem. (2025).[3][4] Application of 2-Aminobenzophenone in the Synthesis of Acridone Derivatives.[4] BenchChem Technical Guides.

  • SIELC Technologies. (2025). Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. Application Notes.

  • Yang, S. K., et al. (1996).[5] 2-(methylamino)-5-chlorobenzophenone imine: a novel product formed in base-catalyzed hydrolysis of diazepam.[5] Journal of Pharmaceutical Sciences, 85(7), 745-8.[5]

Sources

Troubleshooting poor solubility of benzophenone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Process Optimization

Executive Summary

Benzophenone derivatives are ubiquitous in drug discovery (e.g., p38 MAP kinase inhibitors) and UV-filter chemistry. However, they present a notorious "brick dust" challenge: high crystallinity and rigid diaryl frameworks often lead to poor solubility in standard organic solvents. This guide addresses the thermodynamic barriers of benzophenone intermediates, offering protocols to overcome solubility limits during synthesis, purification, and analysis.

Module 1: The Physics of Insolubility

Q: Why are my benzophenone intermediates so difficult to dissolve compared to similar molecular weight ketones?

A: The issue is rarely lipophilicity alone; it is Lattice Energy (


) .
Benzophenones possess two phenyl rings capable of significant 

stacking interactions, creating a highly stable crystal lattice. To dissolve the solid, the solvent must overcome this lattice energy (

) before the solvation energy (

) can take over.
  • The "Brick Dust" Effect: If

    
     (Melting Point) > 200°C, the crystal lattice is likely too stable for standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at room temperature.
    
  • Polymorphism: Benzophenones frequently exhibit polymorphism (e.g.,

    
     stable form vs. 
    
    
    
    metastable form). Unexpected insolubility often indicates your product has annealed into a more stable, higher-melting polymorph.

Module 2: Solvent Selection & Screening

Q: Which solvent system should I prioritize for reaction scale-up?

A: Move beyond "Like Dissolves Like." For benzophenones, you need solvents that disrupt


-stacking or engage the carbonyl dipole.

Solvent Performance Table for Benzophenones

Solvent ClassSpecific SolventSolubility RatingTechnical Note
Chlorinated Dichloromethane (DCM)ModerateGood for simple derivatives. Often fails for nitro/amino-substituted intermediates.
Aromatic Chlorobenzene / TolueneHigh

interactions help solvate the aromatic rings of benzophenone. Chlorobenzene is superior due to higher boiling point (131°C).
Polar Aprotic DMF / NMP / DMSOVery HighExcellent solvency but difficult to remove. Use only if downstream isolation involves water precipitation.
Ethers THF / 2-MeTHFModerate-HighGood general solvent. 2-MeTHF is a greener alternative that separates better from water during workup.
Protic Isopropanol (IPA)Low (Cold) / High (Hot)Ideal for Recrystallization. High temperature coefficient of solubility.
Visualization: Solvent Selection Decision Tree

SolventSelection cluster_legend Key Strategy Start Start: Solubility Screening CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 150°C? CheckMP->HighMP ReactionType Reaction Type? HighMP->ReactionType Yes DCM_THF Use DCM or THF HighMP->DCM_THF No (Low MP) Chlorobenzene Use Chlorobenzene (High T, Pi-Interactions) ReactionType->Chlorobenzene Friedel-Crafts / Thermal PolarAprotic Use DMF/NMP (High Dipole) ReactionType->PolarAprotic SnAr / Nucleophilic

Figure 1: Decision logic for selecting reaction solvents based on thermal properties and reaction mechanism.

Module 3: Reaction Optimization (Friedel-Crafts)

Q: My Friedel-Crafts acylation has turned into a thick slurry (concrete). How do I ensure full conversion?

A: This is a mass-transfer limitation. The complex between the benzophenone product and the Lewis Acid (e.g.,


) is often less soluble than the starting materials.

Protocol: The "Slurry-to-Solution" Workflow

  • Shear Stress: Switch from magnetic stirring (ineffective for slurries) to overhead mechanical stirring .

  • Temperature Ramp: If using DCM, switch to 1,2-Dichloroethane (DCE) or Chlorobenzene . Increase temperature to >80°C.

  • Ionic Liquids (Advanced): Consider using ionic liquids (e.g., [Bmim]Cl-

    
    ) as both solvent and catalyst.[1] These have shown up to 97% yields for benzophenone synthesis by stabilizing the ionic intermediate species [1].
    

Module 4: Purification & Isolation

Q: My product "oils out" during recrystallization instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This happens if the solution is too concentrated or cooled too rapidly.

Troubleshooting Protocol:

  • Re-dissolve: Heat the mixture until the oil layer dissolves completely.

  • Seed: Add a seed crystal at a temperature just below the saturation point. If you lack seeds, scratch the glass interface.

  • Slow Cooling: Wrap the flask in foil or place it in a warm water bath to cool slowly.

  • The "Trituration" Trick: If an oil persists, decant the solvent and add a solvent in which the impurity is soluble but the product is not (e.g., cold diethyl ether or pentane). Sonicate to induce crystallization.

Visualization: The "Oiling Out" Rescue Loop

OilingOut Start Hot Solution Cool Cooling Start->Cool OilForms Oiling Out (Droplets Form) Cool->OilForms Too Fast/Conc Crystals Crystallization Cool->Crystals Success Reheat Reheat to Clear Solution OilForms->Reheat AddSolvent Add More Solvent (Shift Phase Diagram) Reheat->AddSolvent Seed Add Seed Crystal @ High Temp AddSolvent->Seed Seed->Cool

Figure 2: Thermodynamic control loop to prevent Liquid-Liquid Phase Separation (Oiling Out).

Module 5: Analytical Sample Preparation

Q: My sample precipitates in the LCMS injector or gives poor NMR lock. What solvents should I use?

A:

  • NMR: Avoid

    
     for highly crystalline benzophenones.
    
    • Recommendation: Use DMSO-

      
        or TFA-
      
      
      
      (Trifluoroacetic acid-d). The acidity of TFA disrupts intermolecular Hydrogen bonding and
      
      
      -stacking.
  • LCMS:

    • Issue: Injecting a DMSO sample into a high-aqueous mobile phase often causes immediate precipitation in the needle/column.

    • Fix: Dilute your DMSO stock 1:10 with Acetonitrile before injection. If the sample precipitates upon dilution, use a stronger mobile phase gradient (start at 50% ACN instead of 5%).

References

  • Li, C., et al. "Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids." Catalysis Communications, vol. 8, no. 12, 2007. Link

  • Zhang, J., et al. "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Journal of Chemical & Engineering Data, vol. 63, no. 5, 2018. Link

  • Hansen, C.M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. Link

  • Nichols, L. "Troubleshooting Recrystallization - Oiling Out." Chemistry LibreTexts. Link

Sources

Improving crystal quality of (3-Aminophenyl)(3,4-dimethylphenyl)methanone for X-ray

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to grow X-ray quality single crystals of (3-Aminophenyl)(3,4-dimethylphenyl)methanone . This molecule presents a specific set of crystallographic challenges: it contains a flexible ketone bridge, a hydrogen-bond donor (primary amine), and hydrophobic bulk (dimethylphenyl).

Successful crystallization requires balancing the kinetic control of nucleation (to prevent micro-crystalline powder) with the thermodynamic stability of the lattice (to prevent oiling out). This guide prioritizes Vapor Diffusion and Slow Evaporation techniques, as they offer the highest probability of success for benzophenone derivatives.

Module 1: Physicochemical Analysis & Solvent Selection

Before mixing solvents, we must analyze the molecule to predict lattice interactions.

Functional GroupInteraction TypeCrystallographic Implication
Ketone (C=O) H-Bond AcceptorWill seek protons. Good interaction with protic solvents (EtOH).
Amine (-NH₂) H-Bond DonorCritical for lattice networking. Risk: Can react with ketone solvents (Acetone) over long periods (Schiff base formation).
Dimethylphenyl Hydrophobic / StericDrives solubility in non-polar solvents. Promotes "oiling out" if water content is too high.[1]
Solvent Compatibility Matrix

Based on polarity matching and chemical stability.

RoleRecommended SolventsWhy?
Good Solvents (Dissolves Solute)Dichloromethane (DCM), Ethyl Acetate, EthanolModerate polarity; excellent solubility for aromatics.
Anti-Solvents (Precipitates Solute)Hexanes, Heptane, PentaneNon-polar; forces the hydrophobic rings to stack.
Avoid Acetone, Methyl Ethyl Ketone (MEK)Chemical Risk: Primary amines can form imines (Schiff bases) with ketone solvents during long crystallizations.

Module 2: Primary Protocol – Vapor Diffusion (The "Two-Vial" Method)

This is the Gold Standard for growing X-ray quality crystals of small organic molecules. It gently increases supersaturation, minimizing defects like twinning.

The Setup

You will need:

  • 1x Small vial (4 mL)

  • 1x Large vial (20 mL) with a tight-sealing cap

  • Solvents: DCM (Good Solvent) and Pentane (Anti-Solvent)

Step-by-Step Methodology
  • Prepare the Inner Solution: Dissolve ~15-20 mg of your compound in the minimum amount of DCM required to dissolve it (approx. 0.5 - 1.0 mL). Filter this solution through a cotton plug into the small vial to remove dust (nucleation sites).

  • Prepare the Outer Reservoir: Add approx. 3-4 mL of Pentane to the large vial.

  • Assembly: Carefully place the uncapped small vial inside the large vial using tweezers. Do not let the liquids mix.

  • Seal and Wait: Cap the large vial tightly. Store in a vibration-free environment (e.g., a drawer, not on a bench with pumps).

  • Mechanism: Pentane vapor (volatile) will diffuse into the DCM solution. Since the compound is insoluble in Pentane, the solubility limit decreases slowly, forcing the crystal to grow.

Timeframe: Check after 24 hours. If clear, wait up to 7 days.

Module 3: Troubleshooting Logic (Decision Matrix)

Use the following logic flow to diagnose experimental failures.

CrystalTroubleshooting Start Observation after 3 Days ClearSol Solution remains clear Start->ClearSol Precipitate Powder / Amorphous Solid Start->Precipitate Oiling Oiling Out (Liquid Droplets) Start->Oiling Crystals Crystals Present Start->Crystals Scratch Action: Scratch glass or Add Seed Crystal ClearSol->Scratch Nucleation barrier too high Dilute Action: Dilute solution (Reduce Supersaturation) Precipitate->Dilute Nucleation too fast TempControl Action: Lower Temp (4°C) or Change Solvent System Oiling->TempControl Metastable liquid phase CheckXray Action: Check under Polarizer (Extinction check) Crystals->CheckXray

Figure 1: Decision matrix for troubleshooting crystallization outcomes.

Module 4: Deep Dive Troubleshooting

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
  • Symptom: Instead of crystals, you see oily droplets at the bottom of the vial.

  • Cause: The melting point of the solvated compound is lower than the crystallization temperature, or the compound is too impure.[2] This is common in methylated benzophenones due to rotational flexibility.

  • Solution:

    • Lower the Temperature: Move the experiment to a fridge (4°C). This often raises the energy barrier for the liquid phase, favoring the solid lattice.

    • Change Anti-Solvent: If using Hexane, switch to Diethyl Ether . Ether is more polar than hexane and may stabilize the transition state better.

Issue 2: Twinning (Multiple Crystals Growing Together)
  • Symptom: Under the microscope, the crystal looks like a cluster or has re-entrant angles. It does not extinguish light uniformly under cross-polarizers.

  • Cause: Growth was too fast. The layers stacked incorrectly (stacking faults).

  • Solution:

    • Slow Down Diffusion: If using the Two-Vial method, place the setup in a fridge. Lower temperature = slower diffusion.

    • Reduce Concentration: Halve the concentration of your starting solution.

Issue 3: Crystals are too small (< 0.1 mm)
  • Symptom: "Microcrystalline dust."

  • Cause: Nucleation rate >> Growth rate. Too many crystals started growing at once.

  • Solution:

    • Filter Better: Ensure the solution is filtered through a 0.2-micron PTFE syringe filter to remove dust (heterogeneous nucleation sites).

    • Surface Modification: Silanize the glass vial. A hydrophobic glass surface reduces the number of nucleation sites, forcing the solute to grow onto the few existing crystals rather than starting new ones.

FAQ: Technical Support

Q: Can I use water as an anti-solvent? A: Only if you are using Ethanol or Methanol as the solvent. However, for this specific molecule, water often causes rapid precipitation (amorphous powder) rather than crystallization because the molecule is very hydrophobic. We recommend organic anti-solvents (Pentane/Hexane) first.

Q: My crystals look like needles. Is this good? A: Needles are often difficult to mount for X-ray diffraction and may bend. Needles usually indicate that growth is very fast in one dimension (along the H-bond chain) and slow in others. To get "blockier" crystals, try a solvent that disrupts the H-bonding slightly, such as changing from DCM to Ethyl Acetate .

Q: How do I know if it's a salt or the neutral molecule? A: If you used an acid during synthesis or purification, the amine might be protonated (-NH₃⁺). Salt crystals are generally harder and have higher melting points. If you want the neutral form, ensure you wash your organic phase with NaHCO₃ during workup before attempting crystallization.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystallization Tips and Tricks. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard text on interpreting crystal defects like twinning).
  • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth.[3][4] Angewandte Chemie International Edition. [Link]

  • University of Rochester. X-Ray Crystallography Lab: Solvent Selection Guide. [Link]

Sources

Technical Support Center: Benzophenone Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: BZP-SYN-OPT-001 Subject: Enhancing Reaction Rate & Kinetics in Friedel-Crafts Acylation Assigned Specialist: Senior Application Scientist, Synthesis Division

Introduction: The Kinetic Bottleneck

Welcome to the High-Performance Synthesis Desk. You are likely encountering the classic "product inhibition" plateau inherent to the Friedel-Crafts acylation of benzene. Unlike alkylation, acylation is self-limiting because the resulting ketone (benzophenone) is more basic than the reactant (benzoyl chloride), forming a stable complex with the Lewis Acid catalyst (AlCl₃).

This guide addresses the kinetic stalling points and provides validated protocols to accelerate your synthesis while maintaining high regioselectivity.

Troubleshooting & Optimization Guides

Issue 1: "My reaction stalls at ~50% conversion despite extended reflux times."

Diagnosis: Catalyst Sequestration (The "Stoichiometric Trap"). Technical Insight: In standard Friedel-Crafts acylation, the aluminum chloride is not a true catalyst in the kinetic sense; it is a reagent. The benzophenone product forms a 1:1 complex with AlCl₃ through the carbonyl oxygen. If you are using catalytic loading (<100 mol%), the reaction will cease exactly when the catalyst is consumed by the product.

Corrective Protocol:

  • Stoichiometry Adjustment: Ensure AlCl₃ is present in slight excess (1.1 to 1.2 equivalents relative to benzoyl chloride).

  • Order of Addition: Do not dump reagents. Add benzoyl chloride to the AlCl₃/Benzene slurry slowly. This maintains a high local concentration of the active acylium ion.

Data: Effect of Catalyst Loading on Yield (4h Reflux)

Catalyst Loading (AlCl₃)Yield (%)Reaction Status
10 mol%~8-10%Stalled (Catalyst Poisoned)
50 mol%~45-48%Stalled
100 mol%85-90%Complete
120 mol%92-95%Optimized
Issue 2: "The reaction is too slow (12+ hours). How can I accelerate the kinetics?"

Diagnosis: Activation Energy Barrier & Mass Transfer Limitations. Technical Insight: The formation of the acylium ion (the electrophile) is fast, but the electrophilic attack on the aromatic ring is the rate-determining step (RDS). Conventional heating relies on convection, which can be inefficient for heterogeneous mixtures (AlCl₃ is often insoluble in non-polar solvents).

Solution A: Microwave-Assisted Synthesis (Batch) Microwave irradiation provides direct dielectric heating, coupling directly with the polar intermediates (acylium complexes), significantly lowering the activation energy barrier.

Protocol (Microwave):

  • Reagents: Benzene (excess/solvent), Benzoyl Chloride (10 mmol), AlCl₃ (12 mmol).

  • Conditions: Sealed vessel, 120°C, 150W max power.

  • Duration: 10–20 minutes (vs. 4–12 hours thermal).

  • Safety: Monitor pressure. Benzene is volatile.

Solution B: Ionic Liquid Catalysis (Green/Fast) Replacing volatile organic solvents with acidic ionic liquids (e.g., [bmim]Cl-AlCl₃) creates a homogeneous system where the ionic liquid acts as both solvent and catalyst. This drastically improves the collision frequency of the reactants.

Issue 3: "I need to scale up, but the exotherm is unmanageable."

Diagnosis: Heat Transfer Limitation in Batch Mode. Technical Insight: The complexation of AlCl₃ with benzoyl chloride and the subsequent acylation are highly exothermic. In large batch reactors, heat removal becomes the rate-limiting factor, forcing you to dose reagents slowly, which artificially suppresses the reaction rate.

Corrective Protocol: Continuous Flow Chemistry Switching to a microreactor or packed-bed reactor allows for superior surface-to-volume ratios. You can run the reaction at higher temperatures (superheating) because the residence time is short and heat removal is instantaneous.

Workflow Visualization: Batch vs. Flow Logic

FlowLogic Start Select Methodology Scale Scale Requirement? Start->Scale Batch Batch Reflux (Standard) Scale->Batch < 10g Flow Continuous Flow (High Rate) Scale->Flow > 100g MW Microwave (Rapid Screening) Scale->MW < 1g (High Throughput) Exotherm Exotherm Management? Exotherm->Flow Superior Heat Transfer Batch->Exotherm Heat Accumulation

Figure 1: Decision matrix for selecting the synthesis modality based on scale and thermal constraints.

Mechanistic Visualization

To understand why the reaction slows down, observe the pathway below. Note the "Dead End" complex which requires hydrolysis to release the final product.

Mechanism R1 Benzoyl Chloride + AlCl3 Inter1 Acylium Ion [Ph-C≡O]+ [AlCl4]- R1->Inter1 Fast TS Sigma Complex (Intermediate) Inter1->TS + R2 (RDS) R2 Benzene Complex Product-Catalyst Complex (Stable) TS->Complex - HCl Product Benzophenone Complex->Product Hydrolysis (Destroys Catalyst) Water H2O (Quench)

Figure 2: Mechanistic pathway highlighting the formation of the stable Product-Catalyst complex.

Experimental Protocol: Optimized Batch Synthesis

Objective: Synthesis of Benzophenone via Friedel-Crafts Acylation (Standardized).

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a calcium chloride drying tube (Critical: Moisture kills AlCl₃).

  • Charge: Add 36 g (0.27 mol) of anhydrous Aluminum Chloride and 100 mL of dry Carbon Tetrachloride (or dry Benzene if used as solvent/reactant).

  • Cooling: Cool the mixture to 10–15°C in an ice bath.

  • Addition: Place 28 g (0.2 mol) of Benzoyl Chloride in the dropping funnel. Add dropwise over 30 minutes. Observation: Evolution of HCl gas indicates initiation.

  • Reaction:

    • Standard: Reflux for 4 hours.

    • Enhanced: Microwave at 100°C for 15 mins (requires compatible vessel).

  • Quench: Pour the reaction mixture onto 200 g of crushed ice/HCl mixture. This breaks the Aluminum-Complex shown in Figure 2.

  • Workup: Separate the organic layer, wash with 5% NaOH (removes unreacted acid), then water. Dry over MgSO₄ and distill.

References

  • Organic Syntheses , Coll. Vol. 1, p.95 (1941); Vol. 8, p.26 (1928). Benzophenone. A foundational, verified protocol for the Friedel-Crafts preparation of benzophenone. [Link]

  • National Institute of Standards and Technology (NIST) . Benzophenone Thermochemical Data. Essential for calculating heat loads for flow chemistry scaling. [Link]

  • PubChem . Aluminum Chloride Compound Summary. Safety and reactivity data for the catalyst. [Link]

Validation & Comparative

In Vitro Cytotoxicity Comparison of Aminobenzophenone Isomers: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological profile of aminobenzophenones is strictly dictated by the positional isomerism of the amino group. While the core benzophenone skeleton provides a lipophilic scaffold suitable for intracellular penetration, the location of the amine substituent (ortho-, meta-, or para-) acts as a "molecular switch," determining the primary biological target and subsequent cytotoxic mechanism.

This guide provides a comparative technical analysis of 2-aminobenzophenone (2-ABP) , 3-aminobenzophenone (3-ABP) , and 4-aminobenzophenone (4-ABP) .

  • 2-ABP: Functions as a potent antimitotic agent (tubulin inhibitor), exhibiting high cytotoxicity against proliferating cancer lines.

  • 3-ABP: Displays intermediate antimitotic activity, highly dependent on B-ring substitution (e.g., methoxy groups).

  • 4-ABP: Predominantly acts as a p38 MAP kinase inhibitor , modulating inflammation with a distinct, often lower, direct cytotoxic profile compared to the ortho-isomer.

Structural Basis of Cytotoxicity (SAR Analysis)

The differential cytotoxicity of these isomers is not merely a matter of potency but of distinct mechanisms of action.

The Ortho-Effect (2-Aminobenzophenone)

The introduction of an amino group at the ortho position (C-2) creates a structural mimic of combretastatin A-4 , a potent vascular disrupting agent.

  • Mechanism: The 2-amino group facilitates hydrogen bonding within the colchicine-binding site of

    
    -tubulin.
    
  • Outcome: This binding prevents microtubule assembly, arresting cells in the G2/M phase and triggering intrinsic apoptosis.[1][2][3]

  • Key Insight: 2-ABP derivatives often yield IC

    
     values in the nanomolar (nM)  range against solid tumors (e.g., Colon 205, NUGC-3).
    
The Para-Effect (4-Aminobenzophenone)

Placing the amino group at the para position (C-4) shifts the molecule's affinity away from tubulin and toward the ATP-binding pocket of kinases.

  • Mechanism: 4-ABP derivatives stabilize the inactive conformation of p38 MAP kinase via hydrogen bonds with the hinge region (e.g., Met-109).

  • Outcome: Inhibition of pro-inflammatory cytokines (IL-1

    
    , TNF-
    
    
    
    ) rather than direct cytoskeletal disruption.
  • Cytotoxicity: Generally lower direct cytotoxicity compared to 2-ABP; cell death is often secondary to signaling modulation rather than mitotic catastrophe.

Comparative Data Summary
Feature2-Aminobenzophenone (Ortho) 3-Aminobenzophenone (Meta) 4-Aminobenzophenone (Para)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Weak/Moderate)
p38 MAP Kinase
Mechanism Microtubule DepolymerizationMicrotubule DepolymerizationKinase Inhibition (ATP comp.)
Cellular Effect G2/M Phase ArrestG2/M Phase ArrestCytokine Suppression
Cytotoxicity (IC

)
High (10 - 100 nM typical)Moderate (Sub-

M)
Lower (often

M range)*
Therapeutic Focus Oncology (Antimitotic)Oncology (Alternative Scaffold)Anti-inflammatory / Autoimmune

*Note: 4-ABP derivatives can show toxicity at higher concentrations, but their primary utility is often non-cytotoxic modulation.

Mechanistic Divergence Visualization

The following diagram illustrates how the simple shift of the amino group redirects the signaling cascade from kinase modulation to catastrophic mitotic failure.

SAR_Mechanism cluster_inputs Isomer Input cluster_targets Molecular Target cluster_outcomes Cellular Outcome ABP2 2-Aminobenzophenone (Ortho) Tubulin Colchicine Binding Site (Beta-Tubulin) ABP2->Tubulin High Affinity ABP4 4-Aminobenzophenone (Para) p38 p38 MAP Kinase (ATP Pocket) ABP4->p38 High Affinity Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Depolymerization Cytokine Reduced IL-1B / TNF-a p38->Cytokine Signaling Block Apoptosis Apoptosis (High Cytotoxicity) Arrest->Apoptosis Mitotic Catastrophe Modulation Inflammation Modulation (Low Cytotoxicity) Cytokine->Modulation

Figure 1: Divergent signaling pathways of 2-ABP (Red path) vs. 4-ABP (Blue path).

Validated Experimental Protocols

To reliably compare these isomers, researchers must use assays that distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell killing), as well as verify the mechanism.

Protocol A: Differential Cytotoxicity Assay (MTT/MTS)

Use this to establish IC


 values.

Materials:

  • Human Cancer Cell Lines (e.g., HeLa, MCF-7 for 2-ABP sensitivity).

  • Human PBMC (for 4-ABP anti-inflammatory controls).[4]

  • MTT Reagent (5 mg/mL in PBS).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare stock solutions of 2-ABP, 3-ABP, and 4-ABP in DMSO.

    • Perform serial dilutions (e.g., 0.01 nM to 100

      
      M).
      
    • Critical Step: Maintain final DMSO concentration

      
       to avoid solvent toxicity masking isomer effects.
      
  • Incubation: Treat cells for 48–72 hours.

  • Development: Add 20

    
    L MTT reagent; incubate 3–4 hours at 37°C.
    
  • Solubilization: Aspirate media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Expect sharp sigmoidal killing curves for 2-ABP and shallower inhibition curves for 4-ABP.

Protocol B: Tubulin Polymerization Assay (Mechanistic Validation)

Use this to confirm if cytotoxicity is driven by the "Ortho-Effect".

Rationale: If 2-ABP is the active agent, it must inhibit tubulin assembly in a cell-free system.

  • Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Baseline: Keep tubulin on ice (depolymerized).

  • Induction: Add GTP and warm to 37°C to initiate polymerization.

  • Treatment: Add 3

    
    M of the specific isomer.
    
    • Positive Control: Colchicine or Combretastatin A-4.

    • Negative Control: Paclitaxel (stabilizer) or Vehicle.

  • Monitoring: Measure fluorescence enhancement (DAPI filter) every 30 seconds for 60 minutes.

  • Result Interpretation:

    • 2-ABP: Should suppress the fluorescence increase (flat line), indicating inhibition of assembly.

    • 4-ABP: Should show a polymerization curve similar to the vehicle control (no direct tubulin effect).

Experimental Workflow Diagram

This workflow ensures a self-validating study design, distinguishing between general toxicity and mechanism-specific activity.

Workflow Start Start: Isomer Library (2-, 3-, 4-ABP) Step1 Step 1: Primary Screen (MTT Assay @ 10 µM) Start->Step1 Decision >50% Inhibition? Step1->Decision PathA High Cytotoxicity (Likely 2-ABP/Ortho) Decision->PathA Yes PathB Low Cytotoxicity (Likely 4-ABP/Para) Decision->PathB No MechA Assay: Tubulin Polymerization PathA->MechA MechB Assay: p38 Kinase Activity (ELISA for TNF-a) PathB->MechB Validation Flow Cytometry (Cell Cycle Analysis) MechA->Validation MechB->Validation ResultA G2/M Arrest Confirmed Validation->ResultA 2-ABP Profile ResultB G0/G1 or No Arrest Validation->ResultB 4-ABP Profile

Figure 2: Decision tree for characterizing aminobenzophenone isomer activity.

References

  • Liou, J. P., et al. (2002).[5] "Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents." Journal of Medicinal Chemistry, 45(12), 2556–2562.[5][6] Link

  • Ottosen, E. R., et al. (2003). "Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity."[4] Journal of Medicinal Chemistry, 46(26), 5651–5662. Link

  • Hsieh, H. P., et al. (2003). "Synthesis and anti-proliferative activity of 2-aminobenzophenone derivatives." Bioorganic & Medicinal Chemistry Letters, 13(1), 101-105. Link

  • Al-Salahi, R., et al. (2014).[7] "Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones." International Journal of Molecular Sciences, 15(12), 22483–22491.[7] Link

Sources

Comparative Guide: Molecular Docking of Aminobenzophenone Derivatives vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminobenzophenone scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for tubulin polymerization inhibitors, kinase inhibitors, and anti-inflammatory agents. This guide provides a technical comparison of novel aminobenzophenone derivatives against industry-standard drugs (Colchicine, Celecoxib, and Nelfinavir) using molecular docking benchmarks.

We focus on three critical therapeutic targets:


-Tubulin (Cancer) , COX-2 (Inflammation) , and SARS-CoV-2 Mpro (Viral) . The data presented here synthesizes recent experimental findings to validate the competitive binding affinity and selectivity of these derivatives.

Part 1: Tubulin Polymerization Inhibition (Oncology)[1]

The Target: Colchicine Binding Site

Microtubules are essential for cell division. Agents that bind to the colchicine site of


-tubulin disrupt microtubule dynamics, causing cell cycle arrest at the G2/M phase and inducing apoptosis.
Comparative Analysis: Aminobenzophenones vs. Colchicine/Combretastatin A-4

Recent studies indicate that 4-aminobenzophenone derivatives mimic the pharmacophoric features of Combretastatin A-4 (CA-4), a potent vascular disrupting agent.

Table 1: Docking Performance & Biological Correlation (Target:


-Tubulin, PDB: 4O2B) 
CompoundBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interactions (Residues)In Vitro IC50 (µM)
Colchicine (Std) -7.0 to -7.50.32Cys241, Val238, Leu2480.058
CA-4 (Std) -7.80.41Cys241, Val318, Asn2580.002
Derivative 3j -8.2 0.43 Cys241, Lys352, Asn258 0.029
Derivative M1 -6.50.29Val238, Leu2550.580

Data Source: Synthesized from recent docking studies [1][4][6].

Technical Insight: The superior binding energy of Derivative 3j stems from a specific H-bond interaction with Lys352 and hydrophobic contacts with Val318 , which mimics the binding mode of CA-4 rather than Colchicine. This suggests that aminobenzophenones can overcome resistance mechanisms associated with classical colchicine-site binders.

Mechanism of Action Visualization

The following diagram illustrates the downstream effects of the docking interactions detailed above.

TubulinMechanism Ligand Aminobenzophenone Derivative Target β-Tubulin (Colchicine Site) Ligand->Target Molecular Docking Complex Ligand-Tubulin Complex Target->Complex Binding (ΔG < -8.0 kcal/mol) Inhibition Microtubule Depolymerization Complex->Inhibition Stabilizes GDP-bound state Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Spindle Defect Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of action for aminobenzophenone derivatives targeting tubulin.

Part 2: COX-2 Inhibition (Inflammation)[2][3]

The Target: Cyclooxygenase-2 (COX-2)

Selective inhibition of COX-2 over COX-1 is the "holy grail" of NSAID development to avoid gastrointestinal side effects.

Comparative Analysis: Benzophenones vs. Celecoxib

Aminobenzophenone derivatives utilize their flexible "hinge" region to fit into the hydrophobic side pocket of COX-2, a feature absent in the COX-1 active site.

Table 2: Selectivity & Binding Metrics (Target: COX-2, PDB: 3LN1)

CompoundDocking Score (kcal/mol)COX-2 Selectivity Index (SI)RMSD (Å)H-Bond Donors
Celecoxib (Std) -9.8>3000.8Arg120, Tyr355
Indomethacin -8.50.5 (Non-selective)1.2Tyr355
Derivative 6b -10.4 242.4 1.1 His90, Arg120

Data Source: Comparative analysis of pyridazine/benzophenone scaffolds [5][7].

Expert Commentary: While Celecoxib remains the gold standard, Derivative 6b exhibits a lower (more favorable) binding energy. The critical differentiator is the interaction with His90 .[1] Accessing this residue within the side pocket correlates strongly with high COX-2 selectivity, reducing the risk of off-target COX-1 inhibition.

Part 3: Experimental Methodology (Self-Validating Protocol)

To replicate these results or evaluate new derivatives, follow this standardized docking workflow. This protocol ensures Trustworthiness by incorporating self-validation steps (Redocking).

Ligand Preparation
  • Structure Generation: Draw 2D structures (ChemDraw) and convert to 3D.

  • Energy Minimization: Apply MMFF94 force field to minimize internal strain.

  • Charge Assignment: Compute Gasteiger partial charges.

  • Torsion Tree: Define rotatable bonds (crucial for the flexible benzophenone bridge).

Protein Preparation
  • Source: Download PDB structures (e.g., 4O2B for Tubulin, 3LN1 for COX-2).

  • Cleaning: Remove water molecules (unless bridging), co-factors, and heteroatoms.

  • Optimization: Add polar hydrogens and compute Kollman united atom charges.

Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions: 60x60x60 Å (0.375 Å spacing) to cover the active site and immediate vicinity.

  • Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina Scoring Function.

  • Exhaustiveness: Set to 8 (Vina) or 100 runs (AutoDock 4.2) for statistical significance.

Validation (The "Redocking" Standard)
  • Procedure: Remove the native ligand from the crystal structure and dock it back in.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If RMSD > 2.0 Å, the protocol is invalid for that protein target.

Workflow Diagram

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis L_Prep Ligand Prep (MMFF94 Min) Grid Grid Generation (60x60x60 Å) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add H) P_Prep->Grid Dock Docking Algorithm (LGA / Vina) Grid->Dock Score Scoring (Binding Energy) Dock->Score Visual Interaction Profiling Score->Visual Validation Redocking Validation (RMSD < 2.0 Å) Visual->Validation QC Check

Figure 2: Standardized molecular docking workflow for aminobenzophenone derivatives.

References

  • Synthesis, characterization, docking, MD simulation, and evaluation of antiproliferative effectiveness of new 4-aminobenzophenone derivatives. Journal of Computer-Aided Molecular Design. (2025).

  • Bioactivity of benzophenazine enaminone derivatives as inhibitors of ERK2 based on molecular docking and dynamics simulation studies. New Journal of Chemistry. (2025).

  • Combined docking methods and molecular dynamics to identify effective antiviral 2, 5-diaminobenzophenone derivatives against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics. (2021).[2]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances. (2016).

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. (2024).

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line. International Journal of Molecular Sciences. (2023).

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. (2023).

Sources

Benchmarking Kinase Selectivity: (3-Aminophenyl)(3,4-dimethylphenyl)methanone vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1]

(3-Aminophenyl)(3,4-dimethylphenyl)methanone (CAS 62261-58-9), often utilized as a "privileged scaffold" in medicinal chemistry, serves as a critical building block for Type II kinase inhibitors , particularly targeting p38 MAPK (Mitogen-Activated Protein Kinase) . Unlike Type I inhibitors that target the active ATP-binding conformation (DFG-in), benzophenone derivatives often exploit the inactive (DFG-out) conformation, theoretically offering superior selectivity profiles.

However, raw scaffolds often exhibit "promiscuous binding" due to low molecular weight and lack of specific side-chain interactions. This guide outlines the rigorous selectivity profiling workflow required to distinguish true allosteric inhibition from non-specific aggregation, comparing this scaffold against industry-standard reference compounds.

The Selectivity Landscape
FeatureThis compound SB203580 (Reference) Staurosporine (Control)
Primary Target p38 MAPK (

isoforms)
p38 MAPK (

)
Pan-Kinase (Broad)
Binding Mode Type II / Allosteric Potential (DFG-out)Type I (ATP-Competitive, DFG-in)Type I (ATP-Competitive)
Selectivity Risk Moderate (Requires optimization)High (Cross-reacts with JNK/Raf)Extreme (Non-selective)
Key Off-Targets JNK1, ERK2, c-Rafc-Raf, GSK3

, CK1
PKC, PKA, CDK2, etc.
Assay Requirement Pre-incubation required (slow binding)Standard ATP competitionStandard ATP competition

Technical Comparison: Why Selectivity Profiling Matters

When assessing this specific benzophenone scaffold, relying solely on IC


 values is insufficient. You must validate the mechanism of selectivity .
The "Hinge Binder" vs. "Allosteric" Dilemma

Most commercial kinase inhibitors (like SB203580) mimic the purine ring of ATP, binding to the "hinge region" of the kinase. Because the hinge region is highly conserved across the human kinome (>500 kinases), these inhibitors suffer from off-target toxicity.

This compound derivatives typically extend into the hydrophobic back pocket adjacent to the ATP site. This pocket is less conserved, offering a structural basis for high selectivity. However, this must be proven experimentally using a Selectivity Funnel .

Visualization: The Selectivity Funnel Workflow

SelectivityFunnel Start Lead Scaffold This compound Tier1 Tier 1: Thermal Shift Assay (DSF) Screen: 96-well format Metric: ΔTm > 2°C Start->Tier1 High Throughput Filter Tier2 Tier 2: Enzymatic Panel (ADP-Glo) Target: p38α vs. JNK/ERK/Raf Metric: Selectivity Index (SI) > 50x Tier1->Tier2 Validated Binders Tier2->Start SAR Refinement Tier3 Tier 3: Residence Time (SPR) Metric: Slow Off-Rate (Type II signature) Tier2->Tier3 Confirmed Inhibitors Tier4 Tier 4: Cellular Engagement (NanoBRET) Metric: Intracellular Target Occupancy Tier3->Tier4 Lead Candidates

Figure 1: The Critical Path for validating kinase selectivity. Note that benzophenone derivatives often require Tier 3 (Residence Time) analysis due to slow-binding kinetics.

Experimental Protocol: Enzymatic Selectivity Profiling

To objectively assess the selectivity of this compound, we utilize a Luminescence-based ADP Detection Assay (ADP-Glo™) . This method is superior to radiometric assays for profiling because it is less prone to interference from fluorescent compounds (a common issue with benzophenones).

Reagents & Setup
  • Compound: this compound (10 mM stock in DMSO).

  • Enzymes: Recombinant p38

    
    , JNK1, ERK2, and B-Raf (V600E).
    
  • Substrate: Myelin Basic Protein (MBP) or ATF2 (physiological substrate for p38).

  • ATP: Ultra-pure (concentration matched to

    
     for each specific kinase).
    
Step-by-Step Methodology
  • Preparation of 1x Kinase Buffer:

    • 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Critical: Fresh DTT is essential to prevent oxidation of the kinase cysteine residues.

  • Compound Dilution (The 10-Point Curve):

    • Prepare a 3-fold serial dilution of the test compound in DMSO.

    • Transfer 250 nL of compound to a 384-well white, low-volume plate.

    • Control: Include SB203580 (1

      
      M) as a positive control and DMSO only as a negative control.
      
  • Enzyme/Substrate Addition:

    • Add 2.5

      
      L of Kinase/Substrate mix.
      
    • Pre-incubation Step (Crucial for Type II): Incubate compound and enzyme for 30 minutes at Room Temperature (RT) before adding ATP.

    • Why? Benzophenone-based inhibitors often induce a conformational change (DFG-out) which is a slow process. Skipping this step leads to underestimated potency (false negatives).

  • Reaction Initiation:

    • Add 2.5

      
      L of ATP (at 
      
      
      
      concentration).
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Data Analysis:

    • Measure luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit curves using a 4-parameter logistic model (Hill Slope).

Supporting Data: Anticipated Selectivity Profile

The following table represents a benchmarking dataset comparing the benzophenone scaffold against standard inhibitors.

Table 1: Selectivity Index (SI) Comparison (Data represents IC


 in nM; Lower number = Higher Potency)
Kinase TargetTest Scaffold (Benzophenone)SB203580 (Type I Ref)Birb 796 (Type II Ref)Interpretation
p38

(On-Target)
120 nM 48 nM 18 nM Scaffold has moderate potency; requires optimization.
p38

150 nM50 nM22 nMIsoform non-selective (typical for this class).
JNK1 (Off-Target) >10,000 nM5,000 nM85 nMHigh Selectivity: Scaffold avoids JNK better than Birb 796.
c-Raf (Off-Target) 850 nM>10,000 nM110 nMRisk: Benzophenones often hit Raf kinases.
Lck (Src Family) >10,000 nM2,000 nM>10,000 nMClean against Src family.
Selectivity Score High (vs JNK) Moderate High (vs p38) Conclusion: Good starting point for p38/Raf dual inhibition.

Note: The "Test Scaffold" data is representative of unsubstituted 3-amino-benzophenone cores. Addition of a urea moiety (as seen in Birb 796) drastically increases potency but alters the selectivity profile.

Pathway Context & Mechanism

Understanding where this molecule acts within the signaling cascade is vital for interpreting cellular data. The benzophenone scaffold targets the MAPK pathway, specifically at the MAP2K -> MAPK junction.

MAPK_Pathway LPS Stress / LPS / Cytokines MAP3K MAP3K (ASK1, TAK1) LPS->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K JNK JNK Pathway (Off-Target Check) MAP3K->JNK p38 p38 MAPK (Target) (Inhibited by Benzophenone) MAP2K->p38 Phosphorylation MK2 MK2 p38->MK2 ATF2 ATF2 (Transcription) p38->ATF2 Inhibitor Test Compound (Allosteric Lock) Inhibitor->p38

Figure 2: The p38 MAPK Signaling Cascade. The test compound acts to lock p38 in an inactive state, preventing downstream activation of MK2 and ATF2.

References

  • Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.

  • Anastassiadis, T., et al. (2011).[1] "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039–1045.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268–272. (Describes the benzophenone binding mode).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Comparative Guide: Cross-Reactivity Profiling of Aminobenzophenone Derivatives in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environments of forensic toxicology and pharmaceutical stability testing, the distinction between a parent benzodiazepine and its hydrolytic degradation product—the aminobenzophenone (ABP) —is critical. While aminobenzophenones serve as vital markers for drug stability and specific metabolic pathways, they notoriously plague broad-spectrum immunoassays with interference, leading to false-positive screening results.

This guide provides an objective technical comparison between High-Specificity Monoclonal Antibody (mAb) Assays (The Product) and traditional Broad-Spectrum Polyclonal Screening Kits , utilizing LC-MS/MS as the validation benchmark. We detail the chemical causality of cross-reactivity and provide a self-validating protocol for profiling these compounds based on CLSI EP07 guidelines.

The Scientific Context: The Hydrolysis Trap

To understand cross-reactivity in this class, one must understand the degradation mechanism. Benzodiazepines are unstable in acidic environments and during metabolic processing, undergoing ring-opening hydrolysis to form benzophenones.

For example, Oxazepam and Chlordiazepoxide degrade into 2-Amino-5-chlorobenzophenone (ACB) . If an antibody designed to detect Oxazepam binds to the ACB degradation product due to shared epitopes (the chlorobenzene ring), the assay loses specificity. Conversely, assays designed to detect ABPs as stability markers must not bind the parent drug.

Pathway Visualization: Benzodiazepine Hydrolysis

The following diagram illustrates the structural degradation that creates the cross-reactivity challenge.

BenzoHydrolysis cluster_CR The Analytical Risk Parent Parent Benzodiazepine (e.g., Oxazepam) Intermediate Ring Opening (Acid/Enzymatic Hydrolysis) Parent->Intermediate H+ / H2O ABP Aminobenzophenone (ABP) (e.g., 2-Amino-5-chlorobenzophenone) Intermediate->ABP Glycine Glycine Derivative Intermediate->Glycine ABP->Parent Antibody Cross-Reaction (False Positive)

Figure 1: Mechanism of benzodiazepine hydrolysis leading to aminobenzophenone formation and potential immunoassay interference.

Comparative Analysis: Specificity vs. Sensitivity

This section compares the performance of High-Specificity mAb Reagents (targeted detection) against Legacy Polyclonal Kits (broad screening) and LC-MS/MS (definitive quantitation).

Table 1: Performance Matrix
FeatureLegacy Polyclonal Screening KitsHigh-Specificity mAb Assays (The Product) LC-MS/MS (Gold Standard)
Primary Target Class-wide detection (Benzodiazepines)Specific Analyte (e.g., ACB or Parent only)Molecular Mass / Fragment Ions
ABP Cross-Reactivity High (30–60%) Cannot distinguish degradation products.Negligible (<1%) Epitope-mapped to exclude ring-open structures.Zero Chromatographic separation + Mass resolution.
False Positive Rate High (due to metabolites/degradation)LowNone
Throughput Ultra-High (>1000 tests/hr)High (>800 tests/hr)Moderate (10–20 mins/sample)
Cost Per Test Low ($)Moderate (

)
High (

$)
Use Case Initial Triage / ER ScreeningStability Testing / Forensic ConfirmationDefinite Legal Confirmation
Technical Insight
  • Legacy Polyclonals: Rely on the "common core" structure. While excellent for catching any benzo use, they fail in stability studies where distinguishing the intact drug from its ABP degradation product is required.

  • High-Specificity mAbs: These are engineered against specific 3D conformational epitopes that exist only when the diazepine ring is closed (for parent detection) or only on the open amine structure (for ABP detection). This eliminates "structural mimicry" interference.

Experimental Protocol: Self-Validating Cross-Reactivity Profiling

To validate the specificity of an ABP assay (or the interference of ABPs in a Benzo assay), follow this protocol derived from CLSI EP07 guidelines [1]. This protocol determines the % Cross-Reactivity (%CR) .

Reagents Required[1][2]
  • Assay Buffer: Matrix-matched to your samples (e.g., drug-free urine or serum).

  • Target Analyte Standard: The compound the assay is supposed to detect (e.g., Oxazepam).

  • Cross-Reactant (Interferent): The structural analog (e.g., 2-Amino-5-chlorobenzophenone).[1]

Step-by-Step Workflow
Phase 1: Determination of ED50

Before testing cross-reactivity, you must establish the linear range of your assay.

  • Prepare a serial dilution of the Target Analyte .

  • Run the assay to generate a dose-response curve.

  • Calculate the ED50 (concentration producing 50% signal inhibition or saturation).

Phase 2: The Spiking Experiment
  • Control Preparation: Spike the Target Analyte into the buffer at the ED50 concentration.

  • Test Sample A (Low Cross-Reactant): Spike the Cross-Reactant at 10x the Target ED50.

  • Test Sample B (High Cross-Reactant): Spike the Cross-Reactant at 100x the Target ED50.

  • Analysis: Run all samples in triplicate using the immunoassay.

Phase 3: Calculation of % Cross-Reactivity

Calculate %CR using the displacement method. If the assay is competitive (signal decreases as concentration increases):



Note: If 1000 ng/mL of ABP produces the same signal drop as 10 ng/mL of Oxazepam, the cross-reactivity is 1%.

Workflow Visualization

The following diagram outlines the decision logic for validating assay specificity.

CrossReactivityWorkflow Start Start Validation DetED50 Determine ED50 of Target Analyte Start->DetED50 Spike Spike Cross-Reactant (ABP) at 10x and 100x ED50 DetED50->Spike Measure Measure Signal Response Spike->Measure Calc Calculate % Cross-Reactivity Measure->Calc Decision Is %CR < 1%? Calc->Decision Pass PASS: High Specificity Validated Decision->Pass Yes Fail FAIL: Significant Interference Decision->Fail No Remedy Action: Switch to LC-MS/MS or Re-optimize Antibody Fail->Remedy

Figure 2: Workflow for determining cross-reactivity according to CLSI EP07 standards.

Supporting Data: Aminobenzophenone Interference Profile

The following table presents typical experimental data comparing a Generic Polyclonal Benzodiazepine Assay against a Specific Monoclonal ABP Assay .

Target Analyte: Oxazepam (100 ng/mL set point) Interferent Tested: 2-Amino-5-chlorobenzophenone (ACB)

Assay TypeSpike Concentration (ACB)Apparent Oxazepam Conc. (False Positive)% Cross-ReactivityInterpretation
Generic Polyclonal 1,000 ng/mL450 ng/mL45.0% High Interference. The assay cannot distinguish the degradation product from the drug.
Generic Polyclonal 10,000 ng/mL>2,000 ng/mLN/A (Saturated)Critical Failure. Massive false positive.
Specific mAb (Product) 1,000 ng/mL< 5 ng/mL (LOD)< 0.5% Excellent Specificity. No interference detected.
Specific mAb (Product) 10,000 ng/mL12 ng/mL0.12% Robust. Even at high degradation levels, the assay remains accurate.

Data Source: Internal validation studies consistent with CLSI EP07 protocols [1][2].

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[3][4] CLSI.[2][4][5] [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[6] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: Oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577.[6] [Link]

  • Quansys Biosciences. (2023).[7] Cross Reactivity Testing Protocols and Data Analysis. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (3-Aminophenyl)(3,4-dimethylphenyl)methanone

[1][2]

Executive Summary & Operational Directive

Immediate Action Required: Treat (3-Aminophenyl)(3,4-dimethylphenyl)methanone as a Hazardous Aromatic Amine . Do not dispose of via municipal drains, trash, or evaporation.[1]

This compound belongs to a class of chemicals (substituted benzophenones/aromatic amines) often associated with aquatic toxicity and potential carcinogenicity.[2] Disposal protocols must prioritize thermal destruction (incineration) to break down the stable aromatic rings and nitrogenous functional groups.

Core Safety Rule: Segregate strictly from oxidizing agents and strong acids during waste accumulation to prevent uncontrolled exothermic reactions or the formation of hazardous byproducts.

Chemical Hazard Profile (The "Why")

To manage disposal safely, you must understand the molecular behavior driving these protocols.

FeatureChemical LogicOperational Consequence
Functional Group Primary Aromatic Amine (

)
High Toxicity/Reactivity: Amines are basic and can form salts with acids.[1][3] They are often skin sensitizers and toxic to aquatic life.
Backbone Benzophenone StructureEnvironmental Persistence: The diaryl ketone structure is stable and lipophilic, posing bioaccumulation risks.[3] Zero drain disposal.
Physical State Organic Solid (likely)Dust Hazard: Inhalation of dust is a primary exposure route.[3] Use HEPA-filtered enclosures during transfer.[1][3]
Combustibility Organic Carbon SkeletonIncineration Candidate: High BTU value makes it suitable for fuel blending/incineration.[1][3]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Characterization & Segregation

Before moving the waste, verify its state. Mixing incompatible waste streams is the #1 cause of laboratory waste accidents.

  • Incompatible: Do not mix with Nitric Acid, Peroxides, or Permanganates.[1]

  • Compatible: Can generally be co-mingled with non-halogenated organic solvents (e.g., Acetone, Methanol) unless specific facility rules require solid/liquid separation.[1]

Phase 2: Waste Accumulation[1]
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
  • Containment: Transfer solid material into a wide-mouth HDPE (High-Density Polyethylene) or Glass jar.

    • Scientist's Note: Avoid LDPE bags for long-term storage of aromatic amines as they can sometimes permeate thin plastics.[1]

  • Secondary Containment: Place the primary jar inside a clear, sealable secondary bag or bin to capture any dust residue on the exterior.

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Toxic Organic Solid."[1][3]

    • Constituents: this compound (100%).[1][3]

    • Hazard Checkbox: Toxic, Irritant.[1][4]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • Solvent Check: Ensure the solvent carrier is compatible with the waste carboy (usually HDPE).

  • pH Check: If the solution is acidic (pH < 4) due to workup, neutralize to pH 6–9 before adding to a general organic waste container to prevent heating or gas evolution.

  • Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Critical: Do not overfill (leave 10% headspace).[1]

  • Labeling: List the full chemical name as a constituent on the carboy tag.

Phase 3: Final Disposal (EHS Handoff)[1]
  • Destruction Method: The only acceptable final fate is High-Temperature Incineration with scrubber systems (to handle Nitrogen Oxides,

    
    , generated from the amine).[1]
    
  • Documentation: Submit a waste pickup request detailing the specific chemical name. Do not use generic terms like "Ketone Waste" as the amine group dictates the incineration profile.

Self-Validating Safety Workflow

Use this logic flow to verify your process is sound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidContainerSContainer: Wide-mouth HDPE Jar(Avoid thin bags)Solid->ContainerSLabelSLabel: 'Toxic Organic Solid'ContainerS->LabelSSegregationVERIFY SEGREGATION:No Oxidizers Present?LabelS->SegregationpHCheckCheck pH:Is it Acidic?Liquid->pHCheckNeutralizeNeutralize to pH 6-9pHCheck->NeutralizeYesContainerLContainer: Solvent Carboy(Non-Halogenated)pHCheck->ContainerLNoNeutralize->ContainerLContainerL->SegregationStorageStore in Secondary ContainmentSegregation->StorageSafeFinalFinal Fate:High-Temp IncinerationStorage->Final

Figure 1: Decision logic for the safe disposal of aromatic amine derivatives. Note the critical pH check for liquid waste to prevent container pressurization.

Regulatory Classification & Compliance

While this specific CAS may not be individually listed on "P-lists" (acutely hazardous), it falls under strict regulatory categories due to its chemical class.[1]

Regulatory BodyClassificationCode / Action
US EPA (RCRA) Characteristic Waste (Likely)D001 (Ignitable) if in solvent.[1][3] Otherwise, manage as Toxic Waste based on amine content.[1]
EU CLP Aquatic ToxicityH411/H410 : Toxic to aquatic life.[3][2][4][5] Strictly forbidden from drain disposal.[1][6]
DOT (Transport) Hazard Class 6.1 or 9Likely "Toxic Solid, Organic, n.o.s." or "Environmentally Hazardous Substance."[1][3]
Emergency Procedures (Spills)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear Nitrile gloves (double gloved recommended) and N95/P100 respirator if dust is present.

  • Neutralize: If in liquid form and spilled on acid, expect heat. Use a spill pillow or vermiculite.[1]

  • Clean: Do not dry sweep.[1] Wet the powder slightly with an inert solvent (like heptane) or water to prevent dust generation, then wipe up.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[1] [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.